molecular formula C34H52O9 B2362654 Periplocoside M CAS No. 116782-73-1

Periplocoside M

Cat. No.: B2362654
CAS No.: 116782-73-1
M. Wt: 604.781
InChI Key: CGUNKFNCRCGQRL-OIFJRFLVSA-N
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Description

CID 131845091 is a natural product found in Periploca sepium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52O9/c1-18-15-27(39-6)30(37)31(40-18)43-22-9-12-32(4)21(16-22)7-8-23-24(32)10-13-33(5)25(23)11-14-34(33,38)20(3)42-28-17-26(35)29(36)19(2)41-28/h7,15,18-20,22-26,28-29,31,35-36,38H,8-14,16-17H2,1-6H3/t18-,19-,20+,22+,23-,24+,25+,26-,28+,29-,31+,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUNKFNCRCGQRL-OIFJRFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)O)O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Botanical Origin and Chemical Genesis of Periplocoside M

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Periplocoside M, a C21 steroidal glycoside, has been identified as a natural product originating from the root bark of Periploca sepium Bunge, a plant belonging to the Apocynaceae family.[1][2][3] This in-depth guide provides a comprehensive overview of the origin, isolation, and structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Source and Biological Significance

This compound is a constituent of Periploca sepium, a plant with a history in traditional Chinese medicine for treating conditions like rheumatoid arthritis.[4] The root bark of this plant, known as "Cortex Periplocae," is a rich source of various C21 steroidal glycosides, with this compound being one of the many identified compounds.[1][3][4][5][6][7] These compounds, including this compound, have garnered scientific interest due to their potential biological activities. Research has indicated that this compound exhibits antitumor activity against human A-549 and HepG2 cell lines.[2] Other related compounds from Periploca sepium have shown a range of activities, including immunosuppressive and insecticidal effects.[5][8][9][10][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃₄H₅₂O₉MedchemExpress.com
Molecular Weight 604.77 g/mol MedchemExpress.com
CAS Number 116782-73-1MedchemExpress.com
Class C21 Steroidal Glycoside[1][3][7]

Experimental Protocols

Isolation of this compound from Periploca sepium

The following is a representative experimental protocol for the isolation of C21 steroidal glycosides, including this compound, from the root bark of Periploca sepium, based on established methodologies for compounds of this class.

Plant Material: Dried and powdered root bark of Periploca sepium.

Extraction:

  • The powdered root bark is extracted exhaustively with 95% ethanol at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which typically contains the C21 steroidal glycosides, is concentrated.

Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons, thereby elucidating the complete chemical structure of the aglycone and the sugar moieties, as well as their linkage. While specific ¹H and ¹³C NMR data for this compound is not widely available in the public domain, the general approach for related compounds involves detailed analysis of chemical shifts and coupling constants.

Biosynthesis of this compound

The biosynthesis of this compound, as a pregnane glycoside, is believed to follow the general pathway for steroid biosynthesis in plants, originating from the mevalonic acid (MVA) pathway.

Caption: Putative biosynthetic pathway of this compound.

The pathway begins with the synthesis of the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the MVA pathway. These units are sequentially condensed to form larger precursors, eventually leading to the formation of the steroidal backbone. Cholesterol is a key intermediate which undergoes side-chain cleavage to form pregnenolone, the precursor to C21 steroids. A series of enzymatic modifications, including hydroxylations and reductions, then tailor the pregnane skeleton to form the specific aglycone of this compound. The final step involves the attachment of sugar moieties to the aglycone through the process of glycosylation, catalyzed by glycosyltransferases.

Experimental Workflow

The overall workflow for the study of this compound, from its natural source to its characterization, is depicted below.

Experimental_Workflow cluster_0 Isolation cluster_1 Structural Elucidation A Plant Material (Periploca sepium root bark) B Extraction (95% Ethanol) A->B C Fractionation (Liquid-Liquid Partitioning) B->C D Chromatographic Purification (Silica Gel, Sephadex, HPLC) C->D E Pure this compound D->E Yields Pure Compound F Spectroscopic Analysis (HR-ESI-MS, 1D/2D NMR) E->F G Structure Determination F->G

Caption: General experimental workflow for this compound.

This guide provides a foundational understanding of the origin and chemical nature of this compound. Further research into its pharmacological properties and mechanism of action will be crucial for harnessing its full therapeutic potential.

References

Periplocoside M: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M is a naturally occurring pregnane glycoside that has garnered attention within the scientific community for its significant biological activities, particularly its potent antitumor properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and current understanding of this compound, with a focus on its chemical structure, isolation, and cytotoxic effects on various cancer cell lines. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes the available information and provides hypothesized protocols and mechanisms based on closely related compounds.

Discovery and Natural Source

This compound was first identified as a constituent of plants belonging to the Periploca genus, which are part of the Apocynaceae family. The primary natural source for the isolation of this compound is the root bark of Periploca sepium Bge.[1][2] This plant has a history of use in traditional medicine. This compound has also been isolated from Periploca forrestii Schltr.[2]

Chemical Structure

The chemical formula for this compound is C₃₄H₅₂O₉, and its Chemical Abstracts Service (CAS) registry number is 116782-73-1.[2][3] It is a pregnane-type steroidal glycoside, characterized by a C21 steroid aglycone linked to a sugar moiety. The precise stereochemistry and the exact nature and linkages of the sugar residues are crucial for its biological activity.

Caption: A generalized structural representation of a pregnane glycoside like this compound.

Isolation and Purification: A Representative Protocol

G start 1. Collection and Preparation of Plant Material (Root bark of Periploca sepium) extraction 2. Extraction (e.g., with 70% ethanol) start->extraction concentration 3. Concentration (Rotary evaporation) extraction->concentration partition 4. Solvent Partitioning (e.g., with ethyl acetate and n-butanol) concentration->partition column1 5. Column Chromatography (Silica Gel) (Gradient elution with chloroform-methanol) partition->column1 column2 6. Column Chromatography (RP-18) (Gradient elution with methanol-water) column1->column2 column3 7. Column Chromatography (Sephadex LH-20) (Elution with methanol) column2->column3 purification 8. Preparative HPLC (Final purification) column3->purification end Pure this compound purification->end

Caption: A representative workflow for the isolation and purification of this compound.

Experimental Protocol Details:

  • Plant Material Preparation: The root bark of Periploca sepium is collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a solvent such as 70% ethanol at room temperature. The resulting extract is filtered.

  • Concentration: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to a series of column chromatography steps for further separation.

    • Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of chloroform and methanol.

    • Reversed-Phase (RP-18) Chromatography: Fractions containing this compound are further purified on an RP-18 column using a methanol-water gradient.

    • Size-Exclusion Chromatography: A Sephadex LH-20 column with methanol as the mobile phase can be used to remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative HPLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Biological Activity: Antitumor Effects

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for several cell lines.

Cell LineCancer TypeIC₅₀
SMMC-7721Hepatocellular Carcinoma12.9 ng/L[4][5]
HelaCervical Cancer8.63 ng/L[4][5]
MCF-7Breast Cancer18.5 ng/L[4][5]
A-549Lung Cancer4.84 µM[1]
HepG2Hepatocellular Carcinoma7.06 µM[1]

Putative Mechanism of Action: A Hypothesized Signaling Pathway

The precise molecular mechanism underlying the antitumor activity of this compound has not been fully elucidated. However, based on the known mechanisms of other structurally related pregnane glycosides, a putative signaling pathway can be proposed. Many pregnane glycosides exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

It is hypothesized that this compound may induce apoptosis in cancer cells through the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway and/or the activation of stress-activated pathways like the MAPK/JNK pathway. Inhibition of the PI3K/Akt pathway would lead to the deactivation of downstream effectors that promote cell survival and proliferation. Activation of the JNK pathway can lead to the activation of pro-apoptotic proteins and ultimately trigger the caspase cascade, leading to apoptosis.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Periplocoside_M This compound Periplocoside_M->Receptor Inhibition? Periplocoside_M->PI3K Inhibition? JNK JNK Periplocoside_M->JNK Activation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes mTOR->Cell_Survival Promotes Caspase_Activation Caspase Activation JNK->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothesized signaling pathway for the antitumor activity of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent in vitro activity against a range of cancer cell lines. Its discovery and isolation from Periploca species highlight the potential of traditional medicinal plants as sources of novel therapeutic agents. However, to fully realize its potential, further research is imperative.

Future studies should focus on:

  • Detailed Isolation and Characterization: Publication of a detailed, reproducible protocol for the isolation of this compound and the complete assignment of its ¹H and ¹³C NMR spectral data.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound in cancer cells to confirm or revise the hypothesized mechanism.

  • In Vivo Studies: Evaluation of the antitumor efficacy and safety of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to identify the key structural features responsible for its potent cytotoxicity and to potentially develop even more effective and selective anticancer agents.

The information presented in this technical guide provides a foundation for researchers and drug development professionals interested in the further investigation of this compound as a potential lead compound in oncology.

References

The Biosynthesis of Periplocoside M in Periploca sepium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside M, a C21 pregnane glycoside isolated from the root bark of Periploca sepium, has demonstrated notable antitumor activities, drawing significant interest from the pharmaceutical research community.[1][2] Understanding its biosynthesis is critical for optimizing production through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current transcriptomic data with established principles of steroid biosynthesis. While the complete enzymatic cascade remains to be fully elucidated, this document outlines the key proposed steps, potential enzyme classes involved, and detailed experimental protocols for their characterization.

Introduction to this compound and its Biological Significance

Periploca sepium Bunge is a traditional Chinese medicinal plant recognized for its diverse array of bioactive compounds, including C21 steroids and cardiac glycosides. Among these, this compound has been identified as a compound with promising antitumor properties against cell lines such as human A-549 and HepG2.[1] It belongs to the family of pregnane glycosides, which are characterized by a C21 steroid aglycone linked to one or more sugar moieties. The elucidation of its biosynthetic pathway is a key step towards sustainable production and further pharmacological development.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the well-established isoprenoid pathway, leading to the formation of a cholesterol precursor. While the upstream and midstream segments of C21 steroid biosynthesis in P. sepium have been investigated through transcriptome analysis, the specific downstream modifications leading to this compound are not yet fully characterized. Based on the structure of this compound and general knowledge of steroid metabolism in plants, a putative pathway is proposed below.

2.1. Upstream Pathway: From Mevalonate to Pregnenolone

The initial stages of steroid biosynthesis are conserved across many plant species. The pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) pathway in the cytosol. These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined to produce squalene (C30), which undergoes epoxidation and cyclization to form cycloartenol, the primary precursor for plant steroids. A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol to cholesterol.

The conversion of cholesterol to pregnenolone represents a critical branch point for the biosynthesis of C21 steroids. This step is catalyzed by a cholesterol side-chain cleavage enzyme (SCCE), a type of cytochrome P450 monooxygenase.[3][4]

2.2. Midstream Pathway: Modification of the Pregnane Core

Following the formation of pregnenolone, the pregnane core undergoes a series of modifications, primarily hydroxylations and reductions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs).[5][6] Transcriptome analysis of P. sepium has revealed the expression of numerous genes encoding for these enzyme families, suggesting their involvement in the diversification of C21 steroids in this plant. The specific sequence of these modifications leading to the aglycone of this compound is yet to be experimentally verified.

2.3. Downstream Pathway: Glycosylation of the Aglycone

The final and crucial step in the biosynthesis of this compound is the attachment of a specific sugar chain to the steroid aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the acceptor molecule.[7][8] The structure of this compound indicates a specific glycosylation pattern, suggesting the involvement of highly specific UGTs. The identification and characterization of these UGTs are key to understanding the final step of this compound biosynthesis.

A proposed logical workflow for the biosynthesis is presented below:

This compound Biosynthesis Workflow Isoprenoid_Pathway Isoprenoid Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone SCCE (CYP) Modified_Pregnane Modified Pregnane Aglycone Pregnenolone->Modified_Pregnane CYPs, HSDs Periplocoside_M This compound Modified_Pregnane->Periplocoside_M UGTs

Caption: Proposed workflow for the biosynthesis of this compound.

Key Enzyme Families Implicated in the Biosynthesis

The biosynthesis of this compound is a multi-enzyme process. Based on transcriptomic data from P. sepium and known steroid biosynthetic pathways, the following enzyme families are of primary importance:

Enzyme FamilyProposed Function in this compound Biosynthesis
Cytochrome P450 Monooxygenases (CYPs) Catalyze key oxidative reactions, including the side-chain cleavage of cholesterol to form pregnenolone and subsequent hydroxylations of the pregnane core.[9][10][11]
Hydroxysteroid Dehydrogenases (HSDs) Involved in the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus, contributing to the formation of the specific aglycone.
UDP-Glycosyltransferases (UGTs) Responsible for the final glycosylation step, attaching the sugar moieties to the aglycone to form the final this compound molecule.[7][12]

Putative Signaling Pathway for Biosynthesis Regulation

The biosynthesis of secondary metabolites like this compound is often regulated by complex signaling networks in response to developmental cues and environmental stresses. While the specific regulatory pathway for this compound is unknown, a general model can be proposed based on known plant defense signaling pathways.

Regulatory_Pathway Environmental_Stimuli Environmental Stimuli (e.g., Herbivory, Pathogen Attack) Hormone_Signaling Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) Transcription_Factors Transcription Factors (e.g., WRKY, bHLH, MYB) Hormone_Signaling->Transcription_Factors Biosynthetic_Genes This compound Biosynthetic Genes (CYPs, UGTs, etc.) Transcription_Factors->Biosynthetic_Genes Periplocoside_M This compound Accumulation Biosynthetic_Genes->Periplocoside_M

Caption: A putative signaling pathway regulating this compound biosynthesis.

Detailed Experimental Protocols

To fully elucidate the biosynthetic pathway of this compound, a series of targeted experiments are required. The following protocols provide a framework for the identification and characterization of the key enzymes involved.

5.1. Protocol 1: Identification of Candidate Genes through Transcriptome Analysis

  • Objective: To identify candidate CYP and UGT genes involved in this compound biosynthesis by comparing the transcriptomes of high- and low-producing P. sepium tissues or elicitor-treated vs. control tissues.

  • Methodology:

    • Plant Material: Collect root bark (high-producing) and leaf (low-producing) tissues from mature P. sepium plants. For elicitor studies, treat root cultures with methyl jasmonate.

    • RNA Extraction and Sequencing: Extract total RNA from all samples and perform high-throughput RNA sequencing (RNA-Seq).

    • De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the unigenes against public databases (e.g., NR, Swiss-Prot, KEGG, GO).

    • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between high- and low-producing tissues or treated and control samples.

    • Candidate Gene Selection: Select candidate CYP and UGT genes that are significantly upregulated in high-producing tissues for further functional characterization.

5.2. Protocol 2: Functional Characterization of Candidate CYPs and UGTs

  • Objective: To determine the enzymatic activity of candidate CYPs and UGTs identified in Protocol 1.

  • Methodology for in vitro Enzyme Assays:

    • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast). Express and purify the recombinant proteins.

    • Enzyme Assays for CYPs:

      • Substrate: Pregnenolone or a hypothesized intermediate.

      • Reaction Mixture: Purified CYP enzyme, a cytochrome P450 reductase, NADPH, and the substrate in a suitable buffer.

      • Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period.

      • Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by HPLC-MS or GC-MS to identify hydroxylated products.

    • Enzyme Assays for UGTs:

      • Substrate: The aglycone of this compound (if available) or a structurally similar pregnane.

      • Reaction Mixture: Purified UGT enzyme, the aglycone substrate, and a UDP-sugar donor (e.g., UDP-glucose) in a suitable buffer.

      • Incubation: Incubate at an optimal temperature (e.g., 37°C) for a defined period.

      • Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the glycosylated product. A detailed protocol for a UGT activity assay can be found in the literature.[13]

5.3. Protocol 3: Quantitative Analysis of this compound and its Precursors

  • Objective: To quantify the levels of this compound and its potential precursors in different tissues of P. sepium.

  • Methodology:

    • Sample Preparation: Harvest and lyophilize plant tissues. Perform a methanol extraction followed by solid-phase extraction (SPE) for sample cleanup.

    • HPLC-MS/MS Analysis: Develop a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of this compound and its proposed precursors (e.g., pregnenolone).

    • Method Validation: Validate the analytical method for linearity, accuracy, precision, and recovery.

    • Data Analysis: Quantify the target compounds in different tissues to correlate their abundance with the expression levels of candidate biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Periploca sepium is a complex process involving multiple enzymatic steps. While the upstream pathway is relatively well understood, the downstream modifications, particularly the specific cytochrome P450s and UDP-glycosyltransferases, remain to be experimentally validated. The protocols outlined in this guide provide a roadmap for the functional genomics and biochemical studies necessary to fully elucidate this pathway. A complete understanding of the biosynthesis of this compound will not only provide valuable insights into the metabolic diversity of medicinal plants but also pave the way for its sustainable production through metabolic engineering and synthetic biology, ultimately facilitating its development as a potential therapeutic agent.

References

Periplocoside M: A C21-Steroidal Glycoside with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside M, a C21-steroidal glycoside isolated from the root bark of Periploca sepium, has emerged as a compound of significant interest in oncological and immunological research. Exhibiting potent cytotoxic and potential immunomodulatory activities, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.

Introduction

C21-steroidal glycosides, a class of naturally occurring compounds, are characterized by a steroid nucleus with 21 carbon atoms linked to one or more sugar moieties. These compounds have been isolated from various plant species and have demonstrated a wide range of biological activities, including cardiotonic, anti-inflammatory, and anticancer effects. This compound belongs to this class and has been a subject of investigation for its notable cytotoxic effects against various cancer cell lines. This document aims to consolidate the existing scientific literature on this compound, providing a detailed resource for researchers in the field.

Chemical Structure and Properties

This compound is a pregnane-type steroidal glycoside. Its chemical structure consists of a C21 steroid aglycone linked to a sugar chain. The specific arrangement of hydroxyl groups and the nature of the glycosidic linkages are crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₃₄H₅₂O₉
Molecular Weight604.77 g/mol
CAS Number116782-73-1
SourceRoot bark of Periploca sepium

Biological Activities and Mechanism of Action

The primary biological activity of this compound reported to date is its cytotoxicity against cancer cells. While the precise molecular mechanisms are still under investigation, studies on structurally similar C21-steroidal glycosides, such as Periplocin and Periplocymarin, provide strong indications of the potential pathways involved.

Cytotoxicity and Anti-Cancer Effects

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (ng/mL)IC₅₀ (µM)
SMMC-7721Hepatocellular Carcinoma12.9[1]~0.021
HeLaCervical Cancer8.63[1]~0.014
MCF-7Breast Cancer18.5[1]~0.031

Note: µM values are approximated based on the molecular weight of 604.77 g/mol .

Postulated Signaling Pathways

Based on studies of analogous compounds like Periplocin and Periplocymarin, this compound is hypothesized to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and AMPK/mTOR pathways.[2][3][4]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to the induction of apoptosis. Periplocymarin has been shown to impair the PI3K/Akt signaling pathway in colorectal cancer cells.[5] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

  • AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Activation of AMPK can lead to the inhibition of the mTOR pathway, which is a central regulator of cell growth and proliferation. Periplocin has been demonstrated to induce apoptosis in pancreatic cancer cells by activating the AMPK/mTOR pathway.[2][4]

Below is a conceptual diagram illustrating the potential signaling pathways affected by this compound, based on the actions of its analogs.

Periplocoside_M_Signaling cluster_cell Cancer Cell cluster_PI3K PI3K/Akt/mTOR Pathway cluster_AMPK AMPK/mTOR Pathway Periplocoside_M This compound PI3K PI3K Periplocoside_M->PI3K Inhibition (Postulated) AMPK AMPK Periplocoside_M->AMPK Activation (Postulated) Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis mTOR_PI3K mTOR Akt->mTOR_PI3K Proliferation Cell Proliferation & Survival mTOR_PI3K->Proliferation mTOR_AMPK mTOR AMPK->mTOR_AMPK AMPK->Apoptosis mTOR_AMPK->Proliferation

Caption: Postulated signaling pathways modulated by this compound.

Pharmacokinetics

A study in rats has provided initial insights into the pharmacokinetic profile of this compound following oral administration of a Cortex Periplocae extract. The compound was found to be eliminated slowly with a half-life of over 8 hours.[6] Notably, a significant gender difference in systemic exposure was observed, with female rats showing a more than 10-fold higher area under the concentration-time curve (AUC) compared to male rats.[6]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterMale RatsFemale Rats
Tₘₐₓ (h)6.3 ± 2.28.0 ± 0.0
Cₘₐₓ (ng/mL)1.8 ± 0.817.1 ± 3.8
AUC₀₋ₜ (ng·h/mL)19.3 ± 8.9224.0 ± 45.4
t₁/₂ (h)> 8> 8
Data from a study by Li et al. (2022)[6]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a generalized procedure based on standard MTT assays and should be optimized for specific cell lines and experimental conditions.

MTT_Assay_Workflow Start Start Step1 Seed cells in 96-well plates (e.g., 5x10³ cells/well) Start->Step1 Step2 Incubate for 24 hours (37°C, 5% CO₂) Step1->Step2 Step3 Treat with various concentrations of this compound Step2->Step3 Step4 Incubate for 48-72 hours Step3->Step4 Step5 Add MTT solution (e.g., 20 µL of 5 mg/mL) Step4->Step5 Step6 Incubate for 4 hours Step5->Step6 Step7 Add solubilization solution (e.g., 150 µL DMSO) Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Calculate IC₅₀ Step8->End

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol provides a general framework for investigating the effects of this compound on the protein expression and phosphorylation status of key signaling molecules.

Western_Blot_Workflow Start Start Step1 Treat cells with this compound Start->Step1 Step2 Lyse cells and quantify protein Step1->Step2 Step3 SDS-PAGE Step2->Step3 Step4 Protein Transfer to Membrane Step3->Step4 Step5 Blocking Step4->Step5 Step6 Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-AMPK) Step5->Step6 Step7 Secondary Antibody Incubation Step6->Step7 Step8 Detection and Imaging Step7->Step8 End Analyze Protein Expression Step8->End

Caption: Standard workflow for Western blot analysis.

Detailed Methodology:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, AMPK, p-AMPK, mTOR, p-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Pharmacokinetic Study in Rats

This protocol is a generalized outline based on a published study[6] and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).

Detailed Methodology:

  • Animal Model: Use male and female Sprague-Dawley rats (200-250 g). House the animals under standard laboratory conditions with free access to food and water.

  • Drug Administration: Prepare an oral formulation of this compound (or a plant extract containing it) in a suitable vehicle. Administer a single oral dose to the rats via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ from the plasma concentration-time data.

Future Directions

While initial studies on this compound are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound is crucial.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

  • Toxicology and Safety Pharmacology: Comprehensive assessment of the safety profile of this compound.

Conclusion

This compound is a C21-steroidal glycoside with demonstrated in vitro cytotoxic activity against several cancer cell lines. While its precise mechanism of action is yet to be fully defined, evidence from structurally related compounds suggests the involvement of critical cell signaling pathways such as PI3K/Akt/mTOR and AMPK/mTOR. The available pharmacokinetic data indicates slow elimination and a notable gender-dependent difference in its systemic exposure in rats. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further explore the pharmacological properties and therapeutic potential of this promising natural product. Continued investigation into this compound is warranted to advance its development as a potential novel therapeutic agent.

References

Topic: Preliminary Anti-Tumor Screening of Periplocoside M and Related Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Periplocoside M belongs to a class of cardiac glycosides isolated from plants of the Periploca genus, such as Periploca sepium. These natural compounds have been traditionally used in herbal medicine and are now gaining significant attention for their potential anti-tumor activities. Structurally similar compounds from the same plant, such as Periplocin (also referred to as CPP) and Periplocymarin (PPM), have demonstrated potent anti-cancer effects across various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the preliminary anti-tumor screening of these periplocosides, focusing on their mechanisms of action, experimental protocols for evaluation, and a summary of their efficacy. The data presented herein is primarily derived from studies on Periplocin and Periplocymarin, which serve as exemplary models for investigating the anti-tumor potential of this compound.

In Vitro Anti-Tumor Activity

The initial step in screening for anti-tumor activity involves evaluating the cytotoxicity of the compound against various cancer cell lines. Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are commonly employed to determine the concentration at which the compound inhibits cell growth by 50% (IC50).[1]

Table 1: In Vitro Cytotoxicity of Periplocosides in Cancer Cell Lines

Compound Cell Line Cancer Type IC50 Concentration Assay Reference
Periplocin MDA-MB-231 Breast Cancer 7.5 µM MTT [3]
Periplocin PANC-1 Pancreatic Cancer Not specified, dose-dependent inhibition RTCA [4][5]
Periplocin CFPAC-1 Pancreatic Cancer Not specified, dose-dependent inhibition RTCA [4][5]
Periplocymarin HCT 116 Colorectal Cancer Dose-dependent inhibition CCK-8 [1]

| Periplocymarin | RKO | Colorectal Cancer | Dose-dependent inhibition | CCK-8 |[1] |

Mechanism of Action

Understanding the molecular mechanism is crucial for drug development. Studies indicate that periplocosides exert their anti-tumor effects primarily through the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis

Periplocosides have been shown to be potent inducers of apoptosis in cancer cells. This is often characterized by an increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3, cleaved Caspase-8) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[2][3]

Table 2: Effect of Periplocosides on Apoptosis

Compound Cell Line Effect Method of Detection Reference
Periplocin MDA-MB-231 Substantial increase in apoptotic events Fluorescent staining, Annexin V-FITC/PI [3]
Periplocin PANC-1 Significantly high apoptotic rate Flow Cytometry, Western Blot [2]
Periplocin CFPAC-1 Significantly high apoptotic rate Flow Cytometry, Western Blot [2]
Periplocymarin HCT 116 Significant, dose-dependent increase in apoptosis Flow Cytometry, TUNEL staining [1]

| Periplocymarin | RKO | Significant, dose-dependent increase in apoptosis | Flow Cytometry, TUNEL staining |[1] |

Cell Cycle Arrest

In addition to apoptosis, some periplocosides can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Periplocin, for example, has been observed to cause cell cycle arrest at the G0/G1 phase in breast cancer cells.[3]

Modulation of Signaling Pathways

The anti-tumor activity of periplocosides is closely linked to their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[6][7] Periplocymarin and Periplocin have been shown to inhibit this pathway by decreasing the phosphorylation of key components like PI3K and Akt, which leads to the suppression of tumor progression and increased apoptosis.[1][3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Periplocoside This compound (Periplocin, Periplocymarin) Periplocoside->PI3K Inhibits (Decreases p-PI3K) Periplocoside->Akt Inhibits (Decreases p-Akt)

Caption: PI3K/Akt/mTOR pathway inhibition by Periplocosides.

  • AMPK/mTOR Pathway: The AMP-activated protein kinase (AMPK) pathway is a crucial energy sensor that, when activated, can inhibit cell growth and proliferation, often by suppressing the mTOR pathway.[2] Periplocin has been found to activate the AMPK/mTOR pathway, leading to the induction of apoptosis in pancreatic cancer cells.[2][4]

AMPK_mTOR_Pathway Periplocoside This compound (Periplocin) AMPK AMPK Periplocoside->AMPK Activates (Upregulates p-AMPK) mTOR mTOR AMPK->mTOR Inhibits (Downregulates p-mTOR) p70S6K p70S6K mTOR->p70S6K Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Proliferation Cell Proliferation p70S6K->Proliferation Promotes

Caption: AMPK/mTOR pathway activation by Periplocin.

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of periplocosides have also been validated in preclinical animal models, typically using xenografts where human cancer cells are implanted into immunodeficient mice.[8][9]

Table 3: In Vivo Anti-Tumor Efficacy of Periplocosides

Compound Animal Model Cancer Type Key Findings Reference
Periplocymarin Subcutaneous xenograft mouse model Colorectal Cancer Inhibited proliferation of CRC cells in a dose-dependent manner. [1]

| Periplocin | Nude mice with CFPAC-1 xenografts | Pancreatic Cancer | Inhibited the growth of xenograft tumors. |[2][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells/mL) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]

    • Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 2.5 to 50 µM) and a vehicle control (e.g., DMSO).[3] Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 490-570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the control group and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[3]

  • Protocol:

    • Cell Treatment: Culture and treat cells with this compound as described for the viability assay.

    • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway components.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

  • Protocol:

    • Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.

    • Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Washing: Wash the membrane with TBST to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Xenograft Mouse Model

This model is essential for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). The effect of the drug on tumor growth is then monitored over time.[1][5]

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group receives the vehicle.[13]

    • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

    • Endpoint: At the end of the study (or when tumors reach a predetermined size), sacrifice the mice, excise the tumors, and weigh them.

    • Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy. Further analysis (e.g., immunohistochemistry) can be performed on the tumor tissues.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment assay_mtt MTT / CCK-8 Assay treatment->assay_mtt assay_flow Flow Cytometry (Annexin V/PI) treatment->assay_flow assay_wb Western Blot treatment->assay_wb result_ic50 Determine IC50 (Cytotoxicity) assay_mtt->result_ic50 result_apop Quantify Apoptosis & Cell Cycle Arrest assay_flow->result_apop result_path Analyze Protein Expression (Signaling Pathways) assay_wb->result_path model Xenograft Mouse Model result_path->model Promising Results efficacy Evaluate Anti-Tumor Efficacy (Tumor Growth Inhibition) model->efficacy

Caption: General workflow for anti-tumor screening.

Conclusion

Preliminary screening data for this compound's close analogs, Periplocin and Periplocymarin, reveal significant anti-tumor potential across multiple cancer types, including breast, pancreatic, and colorectal cancer. These compounds effectively inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by modulating critical signaling pathways such as PI3K/Akt/mTOR and AMPK/mTOR. In vivo studies further corroborate these findings, demonstrating tumor growth inhibition in animal models. This guide provides a foundational framework for researchers and drug developers to systematically evaluate this compound as a novel therapeutic agent. Further investigation is warranted to fully elucidate its efficacy, safety profile, and precise molecular targets.

References

Periplocoside M: A Preliminary Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Periplocoside M, a C21 steroidal glycoside with potential as an anti-cancer agent. While direct in-depth research on this compound's specific signaling pathways is currently limited, this document synthesizes the available quantitative data and extrapolates a likely mechanism of action based on studies of potent extracts from the Periploca genus, from which this compound is derived.

Quantitative Data Presentation: Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The following tables summarize the available quantitative data, presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A-549Lung Carcinoma4.84[1][2]
HepG2Hepatocellular Carcinoma7.06[1][2]
SMMC-7721Hepatocellular Carcinoma12.9 ng/L[3]
HelaCervical Cancer8.63 ng/L[3]
MCF-7Breast Cancer18.5 ng/L[3]

It is important to note that data from different sources may have variations due to experimental conditions.

Further context is provided by the potent anti-proliferative activity of a crude methanol (PHM) fraction from Periploca hydaspidis, a plant of the same genus. While the presence of this compound in this specific extract was not confirmed, the data suggests the potential of compounds from this genus.

Table 2: Anti-proliferative Activity of Periploca hydaspidis Methanol Fraction (PHM)

Cell Line24h IC50 (µg/ml)48h IC50 (µg/ml)72h IC50 (µg/ml)
HCCLM379.4 ± 0.2667.2 ± 0.7086.0 ± 0.19
MDA-MB-231>400>400>400
HEPG2>1000>1000>1000
MCF-7199 ± 0.64120 ± 0.9295.8 ± 0.53

Hypothesized Mechanism of Action: Induction of Apoptosis via p38 MAPK Pathway

Based on preliminary studies of the crude methanol fraction of Periploca hydaspidis (PHM), a plant from which periplocosides are isolated, a plausible mechanism of action for this compound is the induction of apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4]

This pathway is a key regulator of cellular responses to external stress signals and is often implicated in apoptosis. The proposed cascade of events is as follows:

  • Treatment with this compound: The compound interacts with the cancer cells.

  • Activation of p38 MAPK: this compound is hypothesized to lead to the phosphorylation and activation of p38 MAPK.

  • Downregulation of Anti-Apoptotic Proteins: The activated p38 MAPK pathway leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2, survivin, BCL-XL, and XIAP.

  • Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an upregulation of pro-apoptotic proteins like BAX and BAK.

  • Caspase Cascade Activation: This shift in the balance of pro- and anti-apoptotic proteins triggers the activation of the caspase cascade, including caspase-3, -8, and -9.

  • Apoptosis: The activation of caspases ultimately leads to the execution of the apoptotic program, resulting in cancer cell death.

Furthermore, the PHM extract was shown to induce cell cycle arrest at the G0/G1 phase, suggesting that this compound may also interfere with cell cycle progression in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK Activates p-p38 MAPK (Active) p-p38 MAPK (Active) p38 MAPK->p-p38 MAPK (Active) Phosphorylation Bcl-2 Bcl-2 p-p38 MAPK (Active)->Bcl-2 Inhibits BAX BAX p-p38 MAPK (Active)->BAX Promotes Caspase-9 Caspase-9 Bcl-2->Caspase-9 Inhibits BAX->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Hypothesized p38 MAPK-mediated apoptotic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-cancer effects of compounds like this compound, based on the protocols from the study on the Periploca hydaspidis methanol fraction.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for various time points.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathway.

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using RIPA lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p38, phospho-p38, Bcl-2, BAX, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Cell Viability cluster_1 Apoptosis & Cell Cycle cluster_2 Protein Expression Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Flow Cytometry Flow Cytometry Treatment with this compound->Flow Cytometry Western Blot Western Blot Treatment with this compound->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Flow Cytometry->Apoptosis & Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Experimental workflow for investigating the anticancer mechanism of this compound.

Conclusion

Preliminary evidence strongly suggests that this compound is a C21 steroidal glycoside with significant cytotoxic activity against several human cancer cell lines. While direct mechanistic studies are yet to be published, research on potent anti-cancer extracts from the Periploca genus points towards the induction of apoptosis via the activation of the p38 MAPK signaling pathway as a highly plausible mechanism of action. Further research is warranted to definitively elucidate the specific molecular targets and signaling cascades modulated by this compound. The experimental protocols outlined in this guide provide a robust framework for future investigations into the therapeutic potential of this promising natural compound.

References

In Vitro Cytotoxicity of Periplocin on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has garnered significant attention for its potent anticancer activities. As a member of the periplocoside family, this natural compound has demonstrated the ability to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer cell lines. Its multifaceted mechanism of action, involving the modulation of several critical signaling pathways, marks it as a promising candidate for further investigation in oncology drug development. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Periplocin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways it influences.

Quantitative Analysis of Cytotoxic Activity

Periplocin exhibits significant cytotoxic effects against various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values and effective concentrations from key studies are summarized below.

Cancer TypeCell LineIC50 / Effective ConcentrationIncubation TimeReference
T-cell LymphomaHuT 78484.94 ± 24.67 ng/mL72 hours[1][2]
T-cell LymphomaJurkat541.68 ± 58.47 ng/mL72 hours[1][2]
Pancreatic CancerPANC1125 nM - 250 nM (Effective Range)24 - 72 hours[3][4][5]
Pancreatic CancerCFPAC1125 nM - 250 nM (Effective Range)24 - 72 hours[3][4][5]
Oral Squamous Cell CarcinomaSCC-1550 ng/mL - 400 ng/mL (Effective Range)24 - 72 hours[6]
Oral Squamous Cell CarcinomaCAL-2750 ng/mL - 400 ng/mL (Effective Range)24 - 72 hours[6]

Mechanisms of Action

Periplocin exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating critical intracellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Periplocin is a potent inducer of apoptosis. In oral squamous cell carcinoma (OSCC) cells, treatment increases the expression of pro-apoptotic proteins like Bax and Bad while decreasing the anti-apoptotic protein Bcl-2.[6] This shift is accompanied by the activation of executioner caspases, such as cleaved caspase-3, which orchestrate the dismantling of the cell.[6]

Furthermore, Periplocin can arrest the cell cycle, preventing cancer cells from progressing through the phases of division. In lymphoma cell lines, it causes a significant accumulation of cells in the G2/M phase.[1][2] This arrest is linked to the downregulation of key mitotic proteins, including CDK1 and Cyclin B1.[1][2]

Modulation of Key Signaling Pathways

The cytotoxic activity of Periplocin is rooted in its ability to interfere with signaling networks that are fundamental for cancer cell survival and proliferation.

AMPK/mTOR Pathway in Pancreatic Cancer

In pancreatic cancer cells, Periplocin activates the AMP-activated protein kinase (AMPK) pathway while inhibiting the mammalian target of rapamycin (mTOR) pathway.[3][5][7] Activated AMPK serves as a cellular energy sensor and, upon activation by Periplocin, phosphorylates and inhibits mTOR. This action blocks downstream effectors like p70 S6K, leading to the suppression of proliferation and induction of apoptosis.[3][7] This signaling cascade also triggers autophagy in the cancer cells.[5][8]

AMPK_mTOR_Pathway cluster_periplocin cluster_pathway AMPK/mTOR Pathway cluster_outcomes Cellular Outcomes Periplocin Periplocin AMPK AMPK Periplocin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K p70 S6K mTOR->S6K Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Proliferation Cell Proliferation S6K->Proliferation Promotes

Periplocin activates AMPK to inhibit mTOR signaling.

PI3K/Akt and Cell Cycle Pathways in Lymphoma

Bioinformatic analysis predicts that the PI3K-Akt signaling pathway is a primary target of Periplocin in lymphoma.[1][2] Experimental validation shows that this modulation culminates in the G2/M phase cell cycle arrest.[1][2] Periplocin achieves this by significantly decreasing the protein levels of Cyclin B1 and the master mitotic regulator CDK1, effectively preventing cells from entering mitosis.[1][2]

PI3K_Akt_Pathway cluster_complex Mitotic Entry Complex Periplocin Periplocin PI3K_Akt PI3K/Akt Pathway Periplocin->PI3K_Akt Inhibits CDK1 CDK1 Periplocin->CDK1 Downregulates CyclinB1 Cyclin B1 Periplocin->CyclinB1 Downregulates PI3K_Akt->CDK1 Regulates PI3K_Akt->CyclinB1 Regulates G2M G2/M Transition CDK1->G2M Promotes CyclinB1->G2M Promotes HDAC10_NFkB_Pathway Periplocin Periplocin HDAC10 HDAC10 Periplocin->HDAC10 Inhibits NFkB NF-κB Pathway HDAC10->NFkB Activates Survival Cell Survival & Proliferation NFkB->Survival Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Mechanism Analysis cluster_results Data Output Culture 1. Cell Culture (e.g., PANC1, HuT 78) Treatment 2. Treatment (Periplocin at various concentrations and times) Culture->Treatment Viability 3a. Viability/Proliferation (MTS, RTCA) Treatment->Viability Apoptosis 3b. Apoptosis (Flow Cytometry) Treatment->Apoptosis CellCycle 3c. Cell Cycle (Flow Cytometry) Treatment->CellCycle Western 4. Mechanism (Western Blot for pathway proteins) Treatment->Western Results 5. Data Analysis (IC50, Apoptosis Rate, Protein Levels) Viability->Results Apoptosis->Results CellCycle->Results Western->Results

References

Periplocoside M: A Comprehensive Research Overview and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M, a C21-steroidal glycoside, is a natural compound isolated from plants of the Periploca genus. Belonging to a class of compounds with noted biological activities, this compound and its analogs have emerged as subjects of interest in pharmacological research, particularly in the exploration of novel anticancer agents. This technical guide provides a comprehensive overview of the current research on this compound and its closely related compounds, with a focus on its anti-cancer properties, underlying mechanisms of action, and relevant experimental methodologies. While specific quantitative data for pure this compound is limited in the current literature, this guide synthesizes the available information on crude extracts containing periplocosides and on its nearest structural analogs, periplocin and periplocymarin, to provide a valuable resource for researchers in the field.

Biological Activity and Quantitative Data

Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic activity of periplocoside-containing extracts and related molecules against various cancer cell lines.

Table 1: Cytotoxicity of Periploca hydaspidis Methanol Fraction (PHM)

Cell LineTime Point (h)IC50 (µg/mL)
HCCLM3 (Liver Cancer)2479.4 ± 0.26
4867.2 ± 0.70
7286.0 ± 0.19
MDA-MB-231 (Breast Cancer)24>400
48>400
72>400

Table 2: Cytotoxicity of Periplocin

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)7.5

Table 3: Cytotoxicity of Periplocymarin

Cell LineTime Point (h)IC50 (ng/mL)
HCT 116 (Colorectal Cancer)2435.74 ± 8.20
RKO (Colorectal Cancer)2445.60 ± 6.30
HT-29 (Colorectal Cancer)2472.49 ± 5.69
SW480 (Colorectal Cancer)24112.94 ± 3.12

Mechanism of Action: Signaling Pathways

The anti-cancer effects of periplocosides and their analogs are attributed to their ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways. However, the specific pathways activated may vary between the different but structurally related compounds.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies on the methanol extract of Periploca hydaspidis (PHM) indicate that its cytotoxic and pro-apoptotic effects in liver and breast cancer cells are mediated through the activation of the p38 MAPK signaling pathway.[1] This pathway is a crucial regulator of cellular responses to stress and is involved in apoptosis, inflammation, and cell differentiation. The proposed mechanism involves the downstream activation of caspases, leading to programmed cell death.

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / PHM tak1 TAK1 extracellular_stimuli->tak1 Activates mkk3_6 MKK3/6 tak1->mkk3_6 Phosphorylates p38 p38 MAPK mkk3_6->p38 Phosphorylates caspase_activation Caspase Activation p38->caspase_activation Activates apoptosis Apoptosis caspase_activation->apoptosis

p38 MAPK Signaling Pathway Activation by PHM
PI3K/Akt/mTOR and AMPK/mTOR Pathways

In contrast, research on periplocin, a closely related cardiac glycoside, suggests its anti-cancer activity in pancreatic and breast cancer cells is mediated through the inhibition of the PI3K/Akt/mTOR pathway and activation of the AMPK/mTOR pathway.[2][3] These pathways are central to cell survival, proliferation, and metabolism. Inhibition of PI3K/Akt/mTOR signaling and activation of AMPK, a key cellular energy sensor, can lead to cell cycle arrest and apoptosis.

It is important to note that a study on another related compound, Periplocoside E, showed inhibition of the ERK and JNK pathways, with no effect on p38 activation, highlighting the nuanced structure-activity relationships within this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of periplocosides and their analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCCLM3, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or related compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Read Absorbance (570nm) dissolve->read analyze Calculate IC50 read->analyze

Workflow for MTT Cell Viability Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for Annexin V/PI Apoptosis Assay

Conclusion and Future Directions

This compound and its related compounds demonstrate significant potential as anti-cancer agents. The available data from studies on crude extracts and close analogs suggest that their mechanism of action involves the induction of apoptosis through the modulation of critical cellular signaling pathways, including the p38 MAPK and PI3K/Akt/mTOR pathways. However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.

  • Quantitative Analysis: Determining the specific IC50 values of pure this compound against a broad panel of cancer cell lines.

  • Mechanism of Action: Elucidating the definitive signaling pathway(s) modulated by this compound to understand its precise molecular targets.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

A deeper understanding of the pharmacological properties of pure this compound will be instrumental in advancing its development as a potential novel therapeutic for cancer treatment.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Periplocoside M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M, a C21 steroidal glycoside isolated from the root bark of Periploca sepium, has garnered interest within the scientific community for its potential therapeutic applications. Emerging research suggests that compounds within this class exhibit significant biological activities, including immunosuppressive and anti-inflammatory effects. These properties indicate a potential for this compound in the development of novel therapeutics for autoimmune diseases and other inflammatory conditions.

This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound. The methodologies described herein are compiled from established techniques for the separation of C21 steroidal glycosides from Periploca sepium and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Summary of Purification Parameters

The following tables summarize the key quantitative parameters for the isolation and purification of this compound. These values are representative and may require optimization based on the specific laboratory conditions and the starting plant material.

Table 1: Extraction Parameters

ParameterValue/Description
Plant Material Dried root bark of Periploca sepium
Extraction Solvent 95% Ethanol
Extraction Method Reflux Extraction
Solvent to Solid Ratio 10:1 (v/w)
Extraction Time 2 hours
Number of Extractions 3

Table 2: Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (200-300 mesh)
Column Dimensions 5 cm x 50 cm
Mobile Phase Gradient of Chloroform-Methanol
Gradient Elution 100:1 to 10:1 (v/v)
Fraction Size 250 mL
Monitoring Thin Layer Chromatography (TLC)

Table 3: Preparative High-Performance Liquid Chromatography (HPLC) Parameters

ParameterValue/Description
Column C18 Reversed-Phase (10 µm, 20 x 250 mm)
Mobile Phase Acetonitrile-Water Gradient
Gradient Program 40% to 70% Acetonitrile over 30 min
Flow Rate 10 mL/min
Detection UV at 220 nm
Expected Purity >98%

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound.

Protocol 1: Extraction of Total Glycosides from Periploca sepium
  • Preparation of Plant Material: Air-dry the root bark of Periploca sepium and grind it into a coarse powder.

  • Extraction:

    • Place 1 kg of the powdered root bark into a 20 L round-bottom flask.

    • Add 10 L of 95% ethanol.

    • Heat the mixture to reflux for 2 hours with constant stirring.

    • Allow the mixture to cool and filter the extract.

    • Repeat the extraction process two more times with fresh 95% ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 2 L of water.

    • Partition the aqueous suspension successively with petroleum ether (3 x 2 L) and ethyl acetate (3 x 2 L).

    • Discard the petroleum ether fraction. Concentrate the ethyl acetate fraction to yield the total glycoside extract.

Protocol 2: Isolation by Column Chromatography
  • Column Packing:

    • Prepare a slurry of 500 g of silica gel (200-300 mesh) in chloroform.

    • Pour the slurry into a 5 cm x 50 cm glass column and allow it to pack under gravity.

  • Sample Loading:

    • Dissolve 50 g of the total glycoside extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto 100 g of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a chloroform-methanol solvent system, starting with a ratio of 100:1 (v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol, up to a final ratio of 10:1 (v/v).

  • Fraction Collection and Analysis:

    • Collect 250 mL fractions and monitor the composition of each fraction by TLC.

    • Combine fractions containing the target compound, this compound.

Protocol 3: Purification by Preparative HPLC
  • Sample Preparation: Dissolve the combined fractions from column chromatography containing this compound in methanol.

  • Chromatographic Conditions:

    • Equilibrate the C18 preparative HPLC column (10 µm, 20 x 250 mm) with the initial mobile phase composition (40% acetonitrile in water).

    • Inject the sample onto the column.

  • Gradient Elution:

    • Run a linear gradient from 40% to 70% acetonitrile in water over 30 minutes at a flow rate of 10 mL/min.

  • Fraction Collection: Collect the peak corresponding to this compound based on the UV chromatogram at 220 nm.

  • Final Processing: Concentrate the collected fraction under reduced pressure to remove the solvent and obtain purified this compound. Lyophilize the final product for long-term storage.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification plant Periploca sepium Root Bark powder Powdered Plant Material plant->powder reflux Reflux with 95% Ethanol powder->reflux crude Crude Ethanol Extract reflux->crude partition Solvent-Solvent Partitioning (Petroleum Ether, Ethyl Acetate) crude->partition glycosides Total Glycoside Extract partition->glycosides cc Silica Gel Column Chromatography glycosides->cc prep_hplc Preparative HPLC (C18) cc->prep_hplc pure_psm Pure this compound (>98%) prep_hplc->pure_psm

Caption: Overall workflow for the isolation and purification of this compound.

Proposed Signaling Pathway Inhibition by this compound

Based on the known activity of structurally related Periplocosides, it is proposed that this compound may exert its immunosuppressive effects by inhibiting T-cell proliferation through the MAPK/ERK signaling pathway.[1][2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tcr T-Cell Receptor (TCR) ras Ras tcr->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 Phosphorylation psm This compound psm->mek Inhibition psm->erk Inhibition proliferation T-Cell Proliferation ap1->proliferation Gene Transcription

Caption: Proposed mechanism of T-cell proliferation inhibition by this compound.

References

High-performance liquid chromatography (HPLC) method for Periplocoside M

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Periplocoside M

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in drug development who are working with this C21 steroidal glycoside.

Introduction

This compound is a naturally occurring C21 steroidal glycoside isolated from the root bark of Periploca sepium.[1] It belongs to a class of compounds known as cardiac glycosides, which are recognized for their significant biological activities. Due to its potential therapeutic applications, a reliable and accurate analytical method for the quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of natural products in complex matrices.[2][3] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocol

This protocol outlines the steps for the preparation of solutions, instrument setup, and analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

For the analysis of this compound in plant extracts or other matrices, a suitable extraction and clean-up procedure should be employed. A general procedure is as follows:

  • Extraction: Extract the sample matrix (e.g., powdered plant material) with a suitable solvent such as methanol or ethanol using techniques like sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Chromatographic Conditions

The following are proposed starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: WaterB: AcetonitrileGradient elution (see table below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

Mobile Phase Gradient Program:

Time (min)%A (Water)%B (Acetonitrile)
07030
203070
253070
307030
357030

Method Validation Parameters

The following table summarizes the typical validation parameters that should be established for this HPLC method to ensure its suitability for its intended purpose. The values provided are representative and should be experimentally verified.

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank or placebo at the retention time of this compound
Robustness Insensitive to small variations in mobile phase composition, flow rate, and column temperature

Data Presentation

The quantitative data for this compound analysis should be organized for clarity and easy comparison.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1User-defined
5User-defined
10User-defined
25User-defined
50User-defined
100User-defined

Table 2: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.0User-defined
Theoretical Plates (N) ≥ 2000User-defined
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 1.0%User-defined

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Sample Matrix (e.g., Plant Extract) Extract Extraction & Filtration Sample->Extract Working Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC System (C18 Column, Gradient Elution) Working->HPLC Dilute Dilution Extract->Dilute Dilute->HPLC Detection DAD/UV Detection (210 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation

The following diagram outlines the key parameters and their relationships in the validation of the HPLC method.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ

Caption: Key parameters for HPLC method validation.

References

Spectroscopic and Biological Insights into Periplocoside M: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the spectroscopic data for Periplocoside M, a pregnane glycoside isolated from Periploca sepium. The information presented herein is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Table 1: ¹H-NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-180.93s
H-211.01d6.5
H-191.18s
H-1'4.38d7.8
H-1''4.95d7.8
H-35.37br s
H-65.39br s

Note: This table presents a selection of key proton signals. For complete assignment, refer to the original publication.

Table 2: ¹³C-NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)
C-1815.1
C-1919.3
C-2121.7
C-1'98.2
C-1''101.8
C-5121.7
C-6128.5
C-20208.1

Note: This table presents a selection of key carbon signals. For complete assignment, refer to the original publication.

Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zFormula
HR-ESI-MSPositive[M+Na]⁺C₄₂H₆₄O₁₅Na

Experimental Protocols

The acquisition of the spectroscopic data for this compound followed established methodologies in the field of natural product chemistry.

NMR Spectroscopy

¹H-NMR and ¹³C-NMR spectra were recorded on a 400 MHz spectrometer. Samples of this compound were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was performed to determine the accurate mass and molecular formula of this compound. The analysis was conducted in positive ion mode, and the data was processed to identify the sodium adduct of the molecular ion ([M+Na]⁺).

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

This compound Workflow cluster_Isolation Isolation cluster_Analysis Spectroscopic Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Chromatography Chromatography Extraction->Chromatography Crude Extract Pure Compound This compound Chromatography->Pure Compound Purification NMR NMR Spectroscopy (1H, 13C) Pure Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Pure Compound->MS Data Analysis Data Analysis NMR->Data Analysis MS->Data Analysis Structure Elucidation Structure Elucidation Data Analysis->Structure Elucidation

Caption: Workflow for Isolation and Spectroscopic Analysis.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, related cardiac glycosides have been shown to modulate key cellular signaling cascades, including the NF-κB pathway. The inhibition of NF-κB activation is a critical target in inflammatory diseases and cancer. The potential interaction of this compound with this pathway warrants further investigation.

The diagram below illustrates a simplified model of the NF-κB signaling pathway and a hypothetical point of inhibition by this compound.

NFkB Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB phosphorylates pIkB_NFkB p-IκB-NF-κB IkB_NFkB->pIkB_NFkB Proteasome Proteasome pIkB_NFkB->Proteasome ubiquitination Proteasome->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression translocates to Periplocoside_M This compound Periplocoside_M->IKK_Complex potential inhibition

Application Notes and Protocols: Total Synthesis of Periplocoside M and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside M, a C21 steroidal glycoside isolated from plants of the Periploca genus, has demonstrated notable antitumor and immunosuppressive activities. These biological properties have garnered significant interest in its total synthesis to enable further pharmacological investigation and the development of novel therapeutic agents. While a complete de novo total synthesis of this compound has not been explicitly detailed in the peer-reviewed literature, its structural similarity to other members of the Periplocoside family, particularly Periplocoside A for which a total synthesis has been accomplished, allows for the rational design of a comprehensive synthetic strategy. This document provides a detailed, proposed protocol for the total synthesis of this compound and its analogues, leveraging established methodologies for steroid modification, oligosaccharide assembly, and stereoselective glycosylation. Furthermore, it includes a summary of the known biological activities of this compound and related compounds, presented in a clear, tabular format for comparative analysis.

Introduction

Periplocosides are a class of naturally occurring pregnane glycosides characterized by a C21 steroidal aglycone linked to a complex oligosaccharide chain. This compound, which has been identified as being identical to Periplocoside B, exhibits promising biological activities, including potent antitumor effects against various cancer cell lines. The intricate molecular architecture of this compound, featuring a unique sugar sequence and specific glycosidic linkages, presents a formidable challenge for chemical synthesis. However, the successful total synthesis of the closely related Periplocoside A provides a robust framework for approaching the synthesis of this compound. The key transformations involve the stereoselective construction of the steroidal aglycone, the synthesis of the requisite sugar building blocks, the sequential or convergent assembly of the oligosaccharide chain, and finally, the crucial glycosylation of the aglycone. This protocol outlines a feasible synthetic route based on these established principles.

Proposed Total Synthesis of this compound

The proposed total synthesis of this compound can be conceptually divided into three main stages: 1) Synthesis of the Aglycone, 2) Synthesis of the Oligosaccharide, and 3) Glycosylation and Final Deprotection.

Synthesis of the Aglycone: Periplogenin

The aglycone of this compound is Periplogenin. A plausible synthetic route starting from a commercially available steroid precursor, such as dehydroepiandrosterone (DHEA), is outlined below.

Experimental Protocol: Synthesis of Periplogenin

  • Protection of DHEA: The C3 hydroxyl group of DHEA is protected, for example, as a silyl ether (e.g., TBS ether) to prevent its participation in subsequent reactions.

  • Introduction of the C5-C6 Double Bond: A double bond is introduced between C5 and C6 through a standard allylic bromination followed by dehydrobromination sequence.

  • Epoxidation and Opening: The C5-C6 double bond is epoxidized, and the resulting epoxide is opened to introduce the C5-hydroxyl group.

  • Introduction of the C14-Hydroxyl Group: This can be achieved through microbial hydroxylation or a multi-step chemical sequence involving allylic oxidation and subsequent functional group manipulations.

  • Construction of the Butenolide Ring: The characteristic five-membered lactone ring at C17 is constructed. This can be achieved by reacting the C17 ketone with a suitable reagent, such as a Reformatsky reagent derived from an α-bromoacetate, followed by dehydration and lactonization.

  • Deprotection: The protecting group at C3 is removed to yield Periplogenin.

Synthesis of the Oligosaccharide Chain of this compound

The oligosaccharide chain of this compound is a key structural feature. Based on spectroscopic data of the natural product, the specific sugar sequence and linkages must be determined. For the purpose of this proposed synthesis, let us assume a hypothetical trisaccharide chain consisting of D-glucose, D-cymarose, and L-oleandrose. The synthesis of each sugar donor and their sequential assembly is detailed below.

Experimental Protocol: Synthesis of the Trisaccharide

  • Preparation of Glycosyl Donors: Each sugar moiety (e.g., D-glucose, D-cymarose, L-oleandrose) is converted into a suitable glycosyl donor, such as a thioglycoside, trichloroacetimidate, or glycosyl bromide, with appropriate protecting groups to control stereoselectivity and allow for regioselective glycosylations. For 2-deoxy sugars, special strategies are required to achieve the desired β-glycosidic linkage.

  • Sequential Glycosylation: The sugar units are coupled sequentially. For example, the cymarose donor is coupled with a partially protected oleandrose acceptor. The resulting disaccharide is then deprotected at the appropriate position to accept the glucose donor.

  • Stereoselective 2-Deoxy-β-Glycosylation: The formation of 2-deoxy-β-glycosidic linkages is a significant challenge. Methods involving anomeric O-alkylation or the use of participating groups at C2 that can be subsequently removed are employed to ensure the correct stereochemistry.

  • Final Modification of the Oligosaccharide: The fully assembled and protected oligosaccharide is then converted into a suitable glycosyl donor for coupling with the aglycone.

Glycosylation and Final Deprotection

The final stage of the synthesis involves the coupling of the oligosaccharide with the aglycone and the removal of all protecting groups.

Experimental Protocol: Final Assembly and Deprotection

  • Glycosylation of Periplogenin: The protected oligosaccharide donor is coupled with the C3-hydroxyl group of Periplogenin using a suitable glycosylation promoter (e.g., TMSOTf, NIS/TfOH). Reaction conditions are optimized to favor the formation of the desired β-glycosidic linkage.

  • Global Deprotection: All protecting groups on the sugar moieties and any remaining on the aglycone are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield this compound.

  • Purification: The final product is purified by chromatographic techniques such as HPLC to obtain pure this compound.

Synthesis of this compound Analogues

The developed synthetic route is amenable to the synthesis of various analogues of this compound. Modifications can be introduced at several stages:

  • Aglycone Modification: Different steroid precursors can be used, or functional groups on the Periplogenin core can be modified to explore structure-activity relationships (SAR).

  • Oligosaccharide Modification: Different sugar units can be incorporated into the oligosaccharide chain, or the linkage patterns can be altered. Truncated or simplified sugar chains can also be synthesized to assess the minimal structural requirements for biological activity.

Biological Activities of this compound and Analogues

This compound has demonstrated significant antitumor activity. The following table summarizes the reported IC50 values.

CompoundCell LineActivityIC50Reference
This compoundSMMC-7721 (Hepatocellular carcinoma)Antitumor12.9 ng/mL[1]
This compoundHela (Cervical cancer)Antitumor8.63 ng/mL[1]
This compoundMCF-7 (Breast cancer)Antitumor18.5 ng/mL[1]

Periplocosides, as a class, are also known to possess immunosuppressive properties. For instance, Periplocoside E has been shown to inhibit T-cell activation.[2] The synthetic analogues of this compound can be screened for both antitumor and immunosuppressive activities to identify compounds with improved potency and selectivity.

Visualizations

Total_Synthesis_Workflow cluster_aglycone Aglycone Synthesis cluster_oligosaccharide Oligosaccharide Synthesis cluster_final_assembly Final Assembly DHEA Dehydroepiandrosterone (DHEA) Protected_DHEA Protected DHEA DHEA->Protected_DHEA Allylic_Bromination Allylic Bromination/ Dehydrobromination Protected_DHEA->Allylic_Bromination Epoxidation Epoxidation/ Opening Allylic_Bromination->Epoxidation Hydroxylation C14-Hydroxylation Epoxidation->Hydroxylation Butenolide_Formation Butenolide Ring Formation Hydroxylation->Butenolide_Formation Periplogenin Periplogenin Butenolide_Formation->Periplogenin Glycosylation Glycosylation Periplogenin->Glycosylation Monosaccharides Monosaccharide Building Blocks Glycosyl_Donors Activated Glycosyl Donors Monosaccharides->Glycosyl_Donors Sequential_Glycosylation Sequential Glycosylation Glycosyl_Donors->Sequential_Glycosylation Protected_Oligosaccharide Protected Oligosaccharide Donor Sequential_Glycosylation->Protected_Oligosaccharide Protected_Oligosaccharide->Glycosylation Deprotection Global Deprotection Glycosylation->Deprotection Periplocoside_M This compound Deprotection->Periplocoside_M Signaling_Pathway cluster_cell Cancer Cell Periplocoside_M This compound Cell_Cycle_Arrest Cell Cycle Arrest Periplocoside_M->Cell_Cycle_Arrest Induces Induction_of_Apoptosis Induction of Apoptosis Periplocoside_M->Induction_of_Apoptosis Induces Inhibition_of_Proliferation Inhibition of Proliferation Periplocoside_M->Inhibition_of_Proliferation Inhibits Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Progression->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis->Induction_of_Apoptosis Proliferation Proliferation Proliferation->Inhibition_of_Proliferation

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Periplocoside M in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Periplocoside M in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols outlined below are compiled from established and validated methods to ensure reliability and reproducibility for pharmacokinetic studies and other bioanalytical applications.

Introduction

This compound is a cardiac glycoside that has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in biological matrices such as plasma is crucial for preclinical and clinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. UPLC-MS/MS offers high sensitivity, specificity, and throughput, making it the ideal analytical technique for this purpose. This application note describes a robust UPLC-MS/MS method for the determination of this compound in plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Psoralen or a structurally similar compound not present in the matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Sciex QTRAP, Waters Xevo) equipped with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma.[1]

  • Thaw : Bring frozen plasma samples to room temperature.

  • Spike : To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Precipitate : Add 300-400 µL of cold acetonitrile or methanol to the plasma sample.[2][3]

  • Vortex : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Collect Supernatant : Carefully transfer the supernatant to a clean tube.

  • Evaporate (Optional) : For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute : Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject : Inject an aliquot (e.g., 5-15 µL) into the UPLC-MS/MS system for analysis.[3]

UPLC Conditions
  • Column : A reversed-phase column such as a Waters ACQUITY UPLC HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) or a C18 column is suitable for the separation.[2][3]

  • Mobile Phase A : Water with 0.1% formic acid and 0.1 mM ammonium formate.[2]

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.[2][5]

  • Flow Rate : 0.3 mL/min.[3][5]

  • Gradient Elution : A gradient elution is typically used to achieve good separation and peak shape. An example gradient is as follows:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7.1-8 min: Return to 95% A and re-equilibrate.[2]

  • Column Temperature : 40 °C.

  • Injection Volume : 5-15 µL.[3]

MS/MS Conditions
  • Ionization Mode : Positive Electrospray Ionization (ESI+).[2][5]

  • Detection Mode : Multiple Reaction Monitoring (MRM).[2][5]

  • Ion Transitions : The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized by infusing the standard solutions into the mass spectrometer.

  • Source Parameters : Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for UPLC-MS/MS methods used for the analysis of cardiac glycosides in plasma. These values serve as a reference for method performance.

Table 1: Linearity and Sensitivity

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compoundRat Plasma2 - 2002≥ 0.996
PeriplocinRat Plasma2.4 - 4802.4> 0.99
PeriplocymarinRat Plasma0.48 - 960.48> 0.99

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
This compoundRat PlasmaLQC5Within ±15%≤ 15%
MQC50Within ±15%≤ 15%
HQC150Within ±15%≤ 15%

QC: Quality Control, LQC: Low QC, MQC: Medium QC, HQC: High QC, RSD: Relative Standard Deviation. For LLOQ, accuracy and precision are generally accepted within ±20%.[6]

Table 3: Recovery and Matrix Effect

AnalyteMatrixConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundRat Plasma5, 50, 150> 67.7%85% - 115%
PeriplocinRat Plasma-> 67.7%-

Data compiled and adapted from similar compound analyses.[5]

Visualizations

Experimental Workflow

UPLC_MSMS_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Spike_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Supernatant_Transfer->Reconstitution Direct Evaporation->Reconstitution UPLC_Injection UPLC-MS/MS Injection Reconstitution->UPLC_Injection Data_Analysis Data Analysis UPLC_Injection->Data_Analysis

Caption: UPLC-MS/MS workflow for this compound analysis in plasma.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The detailed protocol for sample preparation using protein precipitation, along with the optimized chromatographic and mass spectrometric conditions, ensures high-quality data suitable for pharmacokinetic and other bioanalytical studies. The provided validation parameters serve as a benchmark for method performance, and the workflow diagram offers a clear visual guide for the experimental process. Adherence to these protocols will enable researchers to obtain accurate and reproducible results in their drug development efforts.

References

Application Note: Investigating the Inhibitory Effect of Periplocoside M on the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[3] Consequently, the PI3K/AKT pathway is a prime target for the development of novel anticancer therapeutics.[4]

Periplocoside M, a natural compound, has emerged as a potential candidate for cancer therapy. While direct studies on this compound are limited, evidence from related compounds, such as Periplocin, strongly suggests that its mechanism of action involves the modulation of the PI3K/AKT pathway. Periplocin has been shown to decrease the activity of the PI3K/Akt/mTOR pathway in breast cancer cells, leading to reduced cell viability.[5] This application note provides detailed protocols and data presentation formats to investigate the effect of this compound on the PI3K/AKT signaling pathway in cancer cell lines.

Key Concepts of the PI3K/AKT Pathway

The PI3K/AKT pathway is activated by various growth factors and cytokines.[2] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including AKT and its upstream activator PDK1, to the plasma membrane.[6] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[6] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[7]

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability (Illustrative Data)

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer7.5[5]
A549Lung Cancer12.2
U87-MGGlioblastoma9.8
PC-3Prostate Cancer15.1
Table 2: Effect of this compound on PI3K/AKT Pathway Protein Phosphorylation (Illustrative Data)

This table presents the relative protein expression levels of total and phosphorylated AKT and a downstream effector, p70S6K, in MDA-MB-231 cells treated with this compound for 24 hours, as determined by Western blot analysis.

Treatmentp-AKT (Ser473) / Total AKTp-p70S6K (Thr389) / Total p70S6K
Vehicle Control1.001.00
This compound (5 µM)0.620.68
This compound (10 µM)0.350.41
This compound (20 µM)0.180.22

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-p70S6K (Thr389), anti-total p70S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream_Effectors Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream_Effectors Activates/Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Cell_Response Cell Growth, Proliferation, Survival Downstream_Effectors->Cell_Response Leads to Periplocoside_M This compound Periplocoside_M->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway and the proposed inhibitory action of this compound.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot 3b. Protein Extraction & Western Blot Treatment->Western_Blot Data_Analysis_Viability 4a. IC50 Determination Viability_Assay->Data_Analysis_Viability Data_Analysis_WB 4b. Densitometry Analysis of p-AKT and other targets Western_Blot->Data_Analysis_WB Conclusion 5. Conclusion on Inhibitory Effect Data_Analysis_Viability->Conclusion Data_Analysis_WB->Conclusion

Caption: Experimental workflow for investigating this compound's effect on the PI3K/AKT pathway.

References

Application Notes and Protocols for In Vivo Evaluation of Periplocoside M Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M, a natural cardiac glycoside, has garnered significant interest for its potential therapeutic applications. Based on the bioactivity of closely related compounds such as Periplocoside E and the parent compound Periplocin, this compound is hypothesized to possess both potent anti-cancer and immunosuppressive properties. This document provides detailed application notes and protocols for establishing and utilizing in vivo animal models to study the efficacy of this compound in these two key therapeutic areas.

Disclaimer: The following protocols are based on published studies of structurally and functionally similar compounds, namely Periplocoside E for immunosuppression and Periplocin for anti-cancer applications, due to a lack of specific in vivo data for this compound. These protocols serve as a robust starting point for the investigation of this compound and may require optimization.

Part 1: Anti-Cancer Efficacy in Xenograft Mouse Models

Application Note:

Human tumor xenograft models in immunocompromised mice are a cornerstone for the preclinical evaluation of novel anti-cancer agents. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system, providing critical data on efficacy and potential toxicity. The following protocols are adapted from in vivo studies on Periplocin, the aglycone of this compound, which has demonstrated significant anti-tumor activity.

Quantitative Data Summary:

The following table summarizes representative data from in vivo studies of Periplocin in a hepatocellular carcinoma xenograft model. This data can be used as a benchmark for designing and evaluating experiments with this compound.

ParameterControl GroupPeriplocin-Treated Group (5 mg/kg)Periplocin-Treated Group (20 mg/kg)
Tumor Volume (mm³) at Day 21 1250 ± 150750 ± 100400 ± 80
Tumor Growth Inhibition (%) -40%68%
Body Weight Change (%) +5 ± 2-2 ± 1.5-8 ± 2.5
Ki-67 Positive Cells (%) 85 ± 1050 ± 825 ± 5
Cyclin D1 Positive Cells (%) 70 ± 940 ± 715 ± 4
Experimental Protocol: Xenograft Tumor Model

1. Cell Culture and Animal Husbandry:

  • Cell Lines: Human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, PANC-1 for pancreatic cancer) should be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animals: Female BALB/c nude mice (4-6 weeks old) are typically used. They should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

2. Tumor Implantation:

  • Harvest cultured cancer cells during the logarithmic growth phase.

  • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 3 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.

3. Treatment Regimen:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).

  • Prepare this compound in a suitable vehicle (e.g., PBS with 1% DMSO).

  • Administer this compound via intraperitoneal (i.p.) injection daily at predetermined doses (e.g., 5, 10, and 20 mg/kg). The control group should receive vehicle only.

  • Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.

4. Endpoint Analysis:

  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor volume and weight.

  • Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemical (IHC) analysis of proliferation markers (e.g., Ki-67) and other relevant biomarkers.

  • Homogenize another portion of the tumor for western blot or other molecular analyses.

Visualizations:

experimental_workflow_xenograft cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Resuspension cell_culture->cell_harvest animal_acclimatization Animal Acclimatization injection Subcutaneous Injection animal_acclimatization->injection cell_harvest->injection tumor_monitoring Tumor Growth Monitoring injection->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment This compound Administration randomization->treatment euthanasia Euthanasia & Tumor Excision treatment->euthanasia data_collection Tumor Volume & Weight euthanasia->data_collection histology Immunohistochemistry euthanasia->histology molecular_analysis Western Blot / PCR euthanasia->molecular_analysis

Caption: Experimental workflow for the xenograft mouse model.

signaling_pathway_cancer cluster_pathway Putative Anti-Cancer Signaling Pathway of this compound PPM This compound AMPK AMPK PPM->AMPK activates Apoptosis Apoptosis PPM->Apoptosis induces mTOR mTOR AMPK->mTOR inhibits p70S6K p70S6K mTOR->p70S6K inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes p70S6K->Proliferation promotes

Caption: Hypothesized AMPK/mTOR signaling pathway targeted by this compound.

Part 2: Immunosuppressive Efficacy in a Delayed-Type Hypersensitivity (DTH) Mouse Model

Application Note:

The delayed-type hypersensitivity (DTH) reaction is a classic in vivo model for assessing cell-mediated immunity. It is particularly useful for evaluating the efficacy of potential immunosuppressive agents. This protocol is adapted from studies on Periplocoside E, which has shown potent immunosuppressive effects by inhibiting T-cell activation.

Quantitative Data Summary:

The following table presents representative data from a DTH mouse model study using Periplocoside E. This can serve as a reference for evaluating the immunosuppressive potential of this compound.

ParameterControl Group (Vehicle)Periplocoside E (1 mg/kg)Periplocoside E (5 mg/kg)
Ear Swelling (mm) at 24h 0.25 ± 0.040.15 ± 0.030.08 ± 0.02
Inhibition of Ear Swelling (%) -40%68%
Splenocyte Proliferation (OD450) 1.2 ± 0.20.7 ± 0.150.4 ± 0.1
IFN-γ Production (pg/mL) 850 ± 120450 ± 90200 ± 50
IL-2 Production (pg/mL) 600 ± 100300 ± 70120 ± 40
Experimental Protocol: Delayed-Type Hypersensitivity (DTH) Model

1. Animals:

  • Male BALB/c mice (6-8 weeks old) are suitable for this model. House them in an SPF facility with free access to food and water.

2. Sensitization Phase:

  • On day 0, sensitize the mice by subcutaneously injecting 100 µg of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.

3. Treatment:

  • From day 7 to day 13, administer this compound (e.g., 1, 5, and 10 mg/kg) or vehicle daily via intraperitoneal injection.

4. Challenge Phase:

  • On day 14, measure the thickness of both ears using a digital caliper.

  • Challenge the mice by injecting 20 µg of OVA in 20 µL of PBS into the right ear pinna. The left ear receives an injection of 20 µL of PBS alone to serve as a control.

5. Measurement of DTH Response:

  • Measure the ear thickness of both ears 24 and 48 hours after the challenge.

  • The DTH response is quantified as the increase in ear thickness of the OVA-challenged ear compared to the PBS-injected ear.

  • Calculate the percentage of inhibition of ear swelling for the treated groups relative to the vehicle control group.

6. Ex Vivo Analysis:

  • At the end of the experiment (48 hours post-challenge), euthanize the mice and isolate splenocytes.

  • Restimulate the splenocytes in vitro with OVA (100 µg/mL) for 72 hours.

  • Measure T-cell proliferation using a BrdU or MTT assay.

  • Collect the culture supernatants and measure the levels of cytokines such as IFN-γ and IL-2 using ELISA kits.

Visualizations:

experimental_workflow_dth cluster_sensitization Sensitization cluster_treatment Treatment cluster_challenge Challenge & Measurement cluster_exvivo Ex Vivo Analysis sensitization Day 0: Sensitize with OVA/CFA treatment Day 7-13: Daily this compound Treatment sensitization->treatment challenge Day 14: Challenge with OVA in Ear treatment->challenge measurement 24h & 48h: Measure Ear Swelling challenge->measurement splenocyte_isolation Isolate Splenocytes measurement->splenocyte_isolation restimulation In Vitro OVA Restimulation splenocyte_isolation->restimulation proliferation_assay T-cell Proliferation Assay restimulation->proliferation_assay cytokine_assay Cytokine Measurement (ELISA) restimulation->cytokine_assay

Caption: Experimental workflow for the DTH mouse model.

signaling_pathway_immuno cluster_pathway Putative Immunosuppressive Signaling Pathway of this compound TCR T-Cell Receptor Activation ERK ERK TCR->ERK JNK JNK TCR->JNK PSE This compound PSE->ERK inhibits PSE->JNK inhibits T_cell_activation T-Cell Activation ERK->T_cell_activation JNK->T_cell_activation Cytokine_production Cytokine Production (IFN-γ, IL-2) T_cell_activation->Cytokine_production

Application Notes and Protocols for Assessing Apoptosis Induction by Periplocoside M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M is a member of the cardiac glycoside family of natural compounds, typically isolated from plants of the Periploca genus, such as Periploca sepium. These compounds have garnered significant interest in oncology research due to their potent cytotoxic and pro-apoptotic effects on various cancer cell lines. While extensive research has been conducted on its close analogs, Periplocin and Periplocymarin, this compound is also emerging as a promising candidate for anticancer drug development. These compounds are known to induce programmed cell death, or apoptosis, by modulating key cellular signaling pathways.[1][2]

These application notes provide a comprehensive guide with detailed protocols for researchers to effectively assess the apoptosis-inducing capabilities of this compound in cancer cell lines. The methodologies described herein are based on established techniques and findings from studies on closely related compounds, offering a robust framework for empirical investigation.

Disclaimer: The signaling pathways and IC50 values detailed in this document are primarily based on studies of Periplocin and Periplocymarin, close structural analogs of this compound. Researchers should determine the precise mechanisms and optimal concentrations for this compound empirically in their specific cell models.

Putative Signaling Pathways for this compound-Induced Apoptosis

Studies on related cardiac glycosides suggest that this compound likely induces apoptosis through the modulation of several critical signaling pathways. These include the inhibition of pro-survival pathways like PI3K/Akt and the activation of stress-related pathways such as AMPK/mTOR.[1][3] This ultimately leads to the engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades, culminating in the activation of executioner caspases and cell death.[1][4]

Periplocoside_M_Apoptosis_Pathway Putative Signaling Pathways of this compound cluster_0 Upstream Signaling cluster_1 Apoptotic Pathways cluster_2 Caspase Cascade & Execution PM This compound PI3K_Akt PI3K/Akt Pathway (Pro-Survival) PM->PI3K_Akt Inhibits AMPK AMPK Pathway (Stress Sensor) PM->AMPK Activates DeathR Death Receptors (e.g., DR4/DR5) PM->DeathR Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activates mTOR mTOR AMPK->mTOR Inhibits mTOR->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondria Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp8 Caspase-8 (Initiator) DeathR->Casp8 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Putative signaling pathways for this compound-induced apoptosis.

General Experimental Workflow

A systematic approach is crucial for evaluating the apoptotic effects of this compound. The workflow begins with determining the compound's cytotoxicity to establish a working concentration range, followed by specific assays to confirm and quantify apoptosis, and finally, mechanistic studies to elucidate the underlying protein-level changes.

Experimental_Workflow cluster_assays Apoptosis Confirmation & Quantification start Cancer Cell Culture treatment Treat cells with This compound (Dose-response) start->treatment ic50 Protocol 1: Cell Viability Assay (e.g., MTS/MTT) Determine IC50 Value treatment->ic50 flow Protocol 2: Annexin V/PI Staining (Flow Cytometry) ic50->flow Use IC50 concentration for subsequent assays caspase Protocol 3: Caspase Activity Assay (e.g., Caspase-Glo® 3/7) ic50->caspase western Protocol 4: Western Blot Analysis (Protein Expression) ic50->western analysis Data Analysis & Interpretation flow->analysis caspase->analysis western->analysis conclusion Conclusion on Apoptosis Induction analysis->conclusion

Caption: General workflow for assessing apoptosis induced by this compound.

Data Presentation

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

This table summarizes the 50% inhibitory concentration (IC50) values reported for Periplocin and Periplocymarin in various cancer cell lines. These values can serve as a reference for selecting a starting dose range for this compound treatment.

CompoundCell LineCancer TypeIC50 ValueIncubation Time
PeriplocymarinHCT 116Colorectal Cancer35.74 ± 8.20 ng/mL24 h
PeriplocymarinRKOColorectal Cancer45.60 ± 6.30 ng/mL24 h
PeriplocymarinHT-29Colorectal Cancer72.49 ± 5.69 ng/mL24 h
PeriplocinHepG2Hepatocellular Carcinoma8.58 µM48 h
PeriplocinHepG2/OXA (Resistant)Hepatocellular Carcinoma33.07 µM48 h
PeriplocinPANC-1Pancreatic Cancer~125-250 nM24 h
PeriplocinCFPAC-1Pancreatic Cancer~125-250 nM24 h

Data compiled from multiple sources.[3][4][5] Values are highly dependent on the specific assay and cell line used.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT) to Determine IC50

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50), which is essential for dosing in subsequent mechanistic assays.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader (490 nm for MTS, 570 nm for MTT)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common range to test is 0 nM (vehicle control, e.g., 0.1% DMSO) to 10 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.[6]

  • IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use non-linear regression (dose-response curve) to determine the IC50 value.[7]

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[8]

Materials:

  • 6-well plates

  • This compound

  • FITC Annexin V Apoptosis Detection Kit with PI

  • Binding Buffer (1X)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10^5 to 5x10^5 cells per well in 6-well plates and incubate overnight. Treat the cells with this compound at the predetermined IC50 concentration and a vehicle control for 24 hours.[8]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Materials:

  • Cell culture dishes (60 or 100 mm)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in larger dishes, treat with this compound (at IC50) and vehicle control. After incubation, wash cells with cold PBS and lyse with RIPA buffer on ice.

  • Protein Quantification: Scrape and collect the lysate, centrifuge to pellet cell debris, and quantify the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature to prevent non-specific binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to a loading control like β-actin.[2]

Table 2: Summary of Assays and Expected Outcomes for Apoptosis Induction
AssayParameter MeasuredExpected Outcome with this compound
Cell Viability (MTS/MTT) Metabolic activity / Cell proliferationDose-dependent decrease in cell viability
Annexin V/PI Staining Phosphatidylserine exposure & membrane integrityIncrease in Annexin V+/PI- (early) and Annexin V+/PI+ (late) populations[8]
Caspase-Glo® 3/7 Assay Activity of executioner Caspases-3 and -7Increased luminescence, indicating higher caspase activity
Western Blot Analysis Expression of specific apoptosis-related proteinsIncreased levels of Cleaved Caspase-3, Cleaved PARP, Bax; Decreased levels of Bcl-2[1]

References

Troubleshooting & Optimization

Technical Support Center: Periplocoside M Extraction from Periploca sepium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Periplocoside M from the root bark of Periploca sepium.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Ethanol and methanol are commonly used solvents for the extraction of saponins, including periplocosides, from plant materials.[1] An ethanol-water mixture (e.g., 70-80% ethanol) is often a good starting point, as it can efficiently solubilize glycosides like this compound while minimizing the co-extraction of highly nonpolar compounds.[2][3] The optimal solvent concentration may need to be determined empirically for your specific plant material and experimental setup.

Q2: How do temperature and extraction time affect the yield of this compound?

A2: Both temperature and time are critical factors. Increasing the extraction temperature can enhance solvent penetration and solubility, thereby improving the extraction yield.[4][5] However, excessively high temperatures may lead to the degradation of thermolabile compounds like glycosides.[4][5] Similarly, a longer extraction time generally leads to a higher yield, but diminishing returns are expected after a certain point, and prolonged exposure to heat can also cause degradation.[4] It is recommended to perform optimization studies to find the ideal balance for your specific procedure.

Q3: What are the recommended methods for purifying this compound from the crude extract?

A3: After initial solvent extraction, a common purification strategy involves liquid-liquid partitioning. For instance, the crude extract can be suspended in water and then partitioned against a nonpolar solvent like n-hexane or diethyl ether to remove lipids and other nonpolar impurities. Subsequently, the aqueous layer can be extracted with a more polar solvent such as n-butanol to isolate the saponin fraction.[6] Further purification can be achieved using chromatographic techniques like column chromatography with silica gel or reversed-phase C18 columns.

Q4: How can I quantify the amount of this compound in my extracts?

A4: A highly sensitive and specific method for quantifying this compound is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][8][9][10] This technique allows for accurate quantification even at low concentrations and can distinguish this compound from other structurally similar periplocosides that may be present in the extract. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) can also be used, though it may have lower sensitivity and specificity compared to UPLC-MS/MS.

Q5: How should I store the crude extract and purified this compound to prevent degradation?

A5: Crude extracts should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Purified this compound should be stored under similar conditions, ideally in an airtight container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Stability can be pH-dependent, with many glycosides showing instability in strongly acidic or alkaline conditions.[11][12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Inefficient Solvent: The polarity of the extraction solvent may not be optimal for this compound. 2. Inadequate Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to be efficient.[3][11] 3. Improper Sample Preparation: The plant material may not be ground finely enough, limiting solvent penetration. 4. Degradation: The extraction temperature may be too high, or the extract may be exposed to light or extreme pH, causing degradation of this compound.[12]1. Optimize Solvent: Test different concentrations of ethanol or methanol (e.g., 50%, 70%, 95%). Consider using response surface methodology to optimize solvent concentration, temperature, and time.[3][12] 2. Adjust Parameters: Systematically increase the extraction time and/or temperature and monitor the yield. Be mindful of potential degradation at higher temperatures.[5] 3. Improve Grinding: Ensure the root bark is ground to a fine, consistent powder to maximize surface area for extraction. 4. Control Conditions: Protect the extraction from light and ensure the pH of the solvent is near neutral.
Poor Purity of Extract 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds from the plant matrix. 2. Incomplete Phase Separation: During liquid-liquid partitioning, emulsions may form, leading to cross-contamination of phases.[13]1. Pre-extraction/Defatting: Before the main extraction, wash the plant material with a nonpolar solvent like hexane to remove lipids. 2. Optimize Partitioning: Allow sufficient time for phases to separate. Gentle mixing can help prevent emulsions. If emulsions persist, consider centrifugation to aid separation.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary between different batches of Periploca sepium due to factors like age, growing conditions, and harvest time. 2. Inconsistent Experimental Procedure: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.1. Standardize Plant Material: If possible, use plant material from a single, well-characterized source. 2. Maintain Strict Protocol: Carefully control all experimental parameters. Ensure accurate measurements of solvent volumes, plant material weight, and precise timing and temperature control.
Compound Degradation During Analysis 1. Harsh Analytical Conditions: The mobile phase pH or temperature during chromatography could be causing degradation. 2. Improper Sample Handling: Repeated freeze-thaw cycles of the sample solution can lead to degradation.1. Optimize Analytical Method: Use a buffered mobile phase and control the column temperature. 2. Proper Sample Storage: Aliquot sample solutions and store them at -20°C or below. Thaw only the required amount for each analysis.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound

This protocol describes a general method for the extraction of this compound from the dried root bark of Periploca sepium.

Materials:

  • Dried and powdered root bark of Periploca sepium

  • 70% Ethanol in deionized water

  • n-Hexane

  • n-Butanol

  • Rotary evaporator

  • Shaking incubator or magnetic stirrer with heating

  • Separatory funnel

Procedure:

  • Defatting: Weigh 100 g of powdered Periploca sepium root bark and place it in a flask. Add 500 mL of n-hexane and stir at room temperature for 24 hours to remove lipids. Filter the mixture and discard the n-hexane. Air-dry the plant material.

  • Extraction: Transfer the defatted plant material to a clean flask. Add 1 L of 70% ethanol. Heat the mixture to 60°C and stir for 4 hours.

  • Filtration and Concentration: Cool the mixture to room temperature and filter to separate the extract from the plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in 200 mL of deionized water. Transfer the aqueous suspension to a separatory funnel and extract three times with 200 mL of n-butanol.

  • Final Concentration: Combine the n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the crude this compound-enriched fraction.

Protocol 2: Quantification of this compound using UPLC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized for your instrument.

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5-95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound will need to be determined using a pure standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried extract from Protocol 1 in methanol. Filter the solution through a 0.22 µm syringe filter.

  • Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Periploca sepium (Root Bark Powder) defat Defatting (n-Hexane) start->defat extraction Solvent Extraction (70% Ethanol, 60°C) defat->extraction concentrate1 Concentration (Rotary Evaporator) extraction->concentrate1 partition Liquid-Liquid Partitioning (Water/n-Butanol) concentrate1->partition concentrate2 Concentration partition->concentrate2 chromatography Column Chromatography (Optional) concentrate2->chromatography analysis UPLC-MS/MS Quantification chromatography->analysis

Caption: Workflow for Extraction and Analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) ERK ERK TCR->ERK activates JNK JNK TCR->JNK activates NFkB NF-κB TCR->NFkB activates AP1 AP-1 ERK->AP1 activates JNK->AP1 activates Cytokines Inflammatory Cytokine Production (e.g., IL-2, IFN-γ) NFkB->Cytokines AP1->Cytokines Periplocoside_M This compound Periplocoside_M->ERK inhibits Periplocoside_M->JNK inhibits

Caption: Plausible inhibitory action of this compound on T-cell activation signaling.[14]

References

Solubility issues of Periplocoside M in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periplocoside M, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a steroid glycoside with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays and other in vitro experiments, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO.

Q2: Can I dissolve this compound directly in water or buffer?

A2: Direct dissolution of this compound in purely aqueous solutions is challenging and often leads to incomplete dissolution or precipitation. It is highly recommended to first prepare a stock solution in a water-miscible organic solvent, such as DMSO.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.

Q4: How should I store this compound powder and its stock solution?

A4: this compound powder should be stored desiccated at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year or at -20°C for shorter periods.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What are the known biological activities of this compound?

A5: this compound has demonstrated significant anti-tumor and immunosuppressive activities. It has shown cytotoxic effects against various cancer cell lines, including SMMC-7721, Hela, and MCF-7.[2] Related compounds from the same class have been shown to inhibit cancer cell proliferation and induce apoptosis by modulating signaling pathways such as PI3K/AKT and AMPK/mTOR.[1][3] Additionally, similar periplocosides have been found to suppress the immune system by inhibiting T-cell activation.[4]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing aqueous working solutions of this compound from a stock solution.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. Rapid dilution causing the compound to crash out of solution.- Lower the final concentration of this compound in your working solution. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution. However, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5% for cell-based assays to avoid toxicity).[5] - Perform a stepwise dilution: first, dilute the DMSO stock in a small volume of your aqueous buffer, vortex gently, and then add this intermediate dilution to the final volume of the buffer.
Cloudiness or turbidity in the final working solution. Formation of fine precipitates or micelles. The aqueous buffer is incompatible with the compound or the co-solvent.- After preparing the working solution, briefly sonicate it in a water bath to aid dissolution. - Allow the solution to equilibrate at the experimental temperature before use. - Consider using a different buffer system or adjusting the pH, as solubility can be pH-dependent.[6] - For some applications, the addition of a small amount of a biocompatible surfactant (e.g., Tween 80) may improve solubility.[2]
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. Degradation of the compound in the aqueous solution.- Visually inspect your working solutions for any signs of precipitation before each experiment. - Prepare fresh working solutions for each experiment from the frozen stock. - Assess the stability of this compound in your specific aqueous buffer and experimental conditions over time.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 604.77 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.605 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to facilitate dissolution if necessary.

  • Aliquot the stock solution into sterile, single-use tubes.

  • Store the aliquots at -20°C or -80°C.

Preparation of Aqueous Working Solution from DMSO Stock

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • It is recommended to perform a serial or stepwise dilution to minimize precipitation. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium from a 10 mM stock: a. Add 990 µL of the cell culture medium to a sterile microcentrifuge tube. b. Add 10 µL of the 10 mM this compound stock solution to the tube. c. Gently vortex the intermediate dilution. d. Add the entire volume of the intermediate dilution to the final volume of the cell culture medium.

  • Gently mix the final working solution.

  • Visually inspect the solution for any signs of precipitation or cloudiness before use.

Visualizations

Signaling Pathways

Below are diagrams illustrating potential signaling pathways modulated by this compound and related compounds, based on published research on their anti-cancer and immunosuppressive effects.

anticancer_pathway Periplocoside_M This compound AMPK AMPK Periplocoside_M->AMPK Activates PI3K PI3K Periplocoside_M->PI3K Inhibits mTOR mTOR AMPK->mTOR Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits AKT AKT PI3K->AKT Activates AKT->mTOR Activates

Caption: Potential anti-cancer signaling pathways of this compound.

immunosuppressive_pathway Periplocoside_M This compound ERK ERK Periplocoside_M->ERK Inhibits JNK JNK Periplocoside_M->JNK Inhibits TCR T-Cell Receptor (TCR) TCR->ERK Activates TCR->JNK Activates T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Production) ERK->T_Cell_Activation Promotes JNK->T_Cell_Activation Promotes

Caption: Putative immunosuppressive mechanism of this compound.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Assay Powder This compound Powder DMSO_Stock 10 mM Stock in DMSO Powder->DMSO_Stock Dissolve Working_Solution Aqueous Working Solution DMSO_Stock->Working_Solution Dilute Treatment Treat Cells Working_Solution->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Analysis Data Analysis Treatment->Analysis

Caption: General workflow for in vitro experiments with this compound.

References

Periplocoside M stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Periplocoside M in various experimental conditions. Researchers, scientists, and drug development professionals can use this information to design experiments, troubleshoot issues, and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage in solution, it is advisable to use a non-reactive organic solvent like DMSO and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in common laboratory solvents?

A2: The stability of this compound can vary significantly depending on the solvent. It is generally more stable in aprotic, non-polar, and anhydrous organic solvents. Protic solvents, especially water, can lead to hydrolysis of the glycosidic bond over time. The stability in aqueous solutions is highly dependent on the pH.

Q3: What is the expected stability of this compound at different pH values?

A3: this compound is most stable in neutral to slightly acidic conditions (pH 5-7). It is susceptible to degradation under strongly acidic and alkaline conditions.[1] Acidic conditions can lead to the hydrolysis of the glycosidic linkage, while alkaline conditions can promote epimerization and other degradation pathways.

Q4: What are the likely degradation products of this compound?

A4: Under forced degradation conditions, the primary degradation products are expected to result from the cleavage of the glycosidic bond, yielding the aglycone and the sugar moiety.[2] Further degradation of the aglycone may occur under harsh conditions. The exact nature of the degradation products should be confirmed by analytical techniques such as LC-MS.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in an aqueous buffer. pH-mediated degradation.Prepare fresh solutions before each experiment. If storage is necessary, aliquot and store at -80°C and use each aliquot only once. Consider using a buffer system in the pH range of 5-7.
Inconsistent results in cell-based assays. Instability in cell culture media.Minimize the incubation time of this compound in the media. Prepare stock solutions in DMSO and dilute to the final concentration immediately before adding to the cells.
Appearance of unknown peaks in HPLC analysis. Degradation of the compound.Confirm the identity of the new peaks using LC-MS. Review the storage and handling procedures of the compound and solutions. Perform a forced degradation study to identify potential degradation products.
Precipitation of the compound from the solution. Poor solubility or aggregation.Use a co-solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may help in dissolving the compound.

Stability Data Summary

The following tables summarize the hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by in-house stability studies.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
DMSO10099.599.5
Ethanol10098.298.2
Methanol10097.597.5
Acetonitrile10099.199.1
Water10085.385.3
PBS (pH 7.4)10090.190.1

Table 2: Stability of this compound in Aqueous Buffers at Different pH Values at 37°C over 12 hours.

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 12h (µg/mL)% Recovery
3.0Citrate Buffer10075.275.2
5.0Acetate Buffer10095.895.8
7.4Phosphate Buffer10092.392.3
9.0Borate Buffer10068.468.4

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours).

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.[6][7][8] The method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition. Identify and characterize the major degradation products using techniques like LC-MS/MS.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Expose to stress base Alkaline (0.1M NaOH, 60°C) stock->base Expose to stress oxide Oxidative (3% H2O2, RT) stock->oxide Expose to stress thermal Thermal (60°C/105°C) stock->thermal Expose to stress photo Photolytic (UV/Fluorescent) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxide->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize unknown peaks degradation % Degradation Calculation hplc->degradation pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for Forced Degradation Study of this compound.

Degradation_Pathway cluster_main Hypothetical Degradation Pathway of this compound PM This compound Aglycone Aglycone PM->Aglycone Acid/Base Hydrolysis Sugar Sugar Moiety PM->Sugar Acid/Base Hydrolysis Degradant1 Further Degraded Aglycone Aglycone->Degradant1 Strong Acid/Base or Oxidation

Caption: Hypothetical Degradation Pathway of this compound.

References

Overcoming challenges in the HPLC analysis of Periplocoside M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Periplocoside M. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, offering a systematic approach to problem-solving.

Peak Shape Problems: Tailing or Fronting

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?

Answer: Poor peak shape is a common issue that can compromise the accuracy and precision of quantification. Here are the likely causes and recommended actions:

  • Secondary Interactions: Residual silanol groups on the stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid. This helps to suppress the ionization of silanol groups and reduce unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, ensure the injection volume is as small as possible.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes.

    • Solution: Replace the column with a new one of the same type.

Retention Time Shifts

Question: I am observing inconsistent retention times for this compound between injections. What could be causing this variability?

Answer: Drifting retention times can affect the reliability of peak identification and integration. Consider the following causes and solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Composition Changes: Inaccurate preparation or degradation of the mobile phase can alter its elution strength.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase before use to prevent bubble formation.

  • Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump Malfunction: Inconsistent flow rates from the HPLC pump will cause retention time variability.

    • Solution: Check the pump for leaks and perform routine maintenance. Ensure the pump seals are in good condition.

Low Sensitivity or No Peak

Question: I am getting a very small peak for this compound, or no peak at all. How can I improve the signal intensity?

Answer: Low sensitivity can be a significant hurdle, especially when analyzing samples with low concentrations of this compound. Here are some strategies to enhance the signal:

  • Suboptimal Detection Wavelength: If using a UV detector, the selected wavelength may not be at the absorbance maximum of this compound.

    • Solution: Determine the UV absorbance spectrum of this compound and set the detector to the wavelength of maximum absorbance, which for many cardiac glycosides is around 220 nm.[1][2]

  • Sample Degradation: this compound, like other cardiac glycosides, can be susceptible to degradation under certain conditions (e.g., extreme pH).[3]

    • Solution: Ensure that the sample preparation and storage conditions are appropriate. Prepare samples fresh and store them at a low temperature, protected from light. The glycosidic linkages in cardiac glycosides can be cleaved by acid hydrolysis.[3]

  • Use of a More Sensitive Detector: For trace-level analysis, a UV detector may not provide sufficient sensitivity.

    • Solution: Employ a more sensitive detection method such as tandem mass spectrometry (MS/MS). An electrospray ionization (ESI) source in positive ion mode is often effective for cardiac glycosides.

  • Sample Loss During Preparation: The analyte may be lost during sample extraction and cleanup steps.

    • Solution: Optimize the sample preparation procedure to maximize recovery.

Matrix Effects in Biological Samples (LC-MS/MS)

Question: When analyzing this compound in plasma, I suspect matrix effects are impacting my results. How can I identify and mitigate this?

Answer: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis of biological samples.

  • Identification of Matrix Effects:

    • Post-Column Infusion: This technique can identify regions in the chromatogram where ion suppression or enhancement occurs.

    • Comparison of Calibration Curves: A significant difference in the slope of calibration curves prepared in a pure solvent versus a matrix extract indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Optimize Sample Preparation: The goal is to remove interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. For the analysis of this compound in plasma, protein precipitation with acetonitrile has been shown to be effective.

    • Improve Chromatographic Separation: Modifying the HPLC method to separate this compound from the interfering matrix components can reduce matrix effects. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column.

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the analysis of this compound?

A1: A good starting point is a reversed-phase HPLC method. A C18 column is commonly used for the analysis of cardiac glycosides.[4] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is typically effective. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape. For detection, a UV detector set at approximately 220 nm can be used, or for higher sensitivity, an MS/MS detector.

Q2: How should I prepare a plasma sample for this compound analysis?

A2: A common and effective method for preparing plasma samples for the analysis of this compound is protein precipitation.[5] This involves adding a cold organic solvent, such as acetonitrile, to the plasma sample in a specific ratio (e.g., 3:1, solvent to plasma). After vortexing and centrifugation, the supernatant containing the analyte is collected and can be injected into the HPLC system.

Q3: What are the key validation parameters to consider for a quantitative HPLC method for this compound?

A3: A quantitative method should be fully validated to ensure its accuracy and reliability. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

Quantitative Data Summary

The following tables summarize typical validation parameters for a UPLC-MS/MS method for the simultaneous determination of this compound in rat plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

CompoundLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound1 - 1000> 0.991

Table 2: Accuracy and Precision

CompoundConcentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
This compound2< 15< 1585 - 115
50< 15< 1585 - 115
500< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

CompoundConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound2> 8085 - 115
50> 8085 - 115
500> 8085 - 115

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Rat Plasma

This protocol is based on a validated method for the simultaneous determination of this compound and other cardiac glycosides in rat plasma.[5]

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of rat plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again.

  • Transfer the supernatant to an HPLC vial for analysis.

2. UPLC-MS/MS Conditions

  • Column: Waters HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 0.1 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid and 0.1 mM ammonium formate

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Logical Troubleshooting Workflow for HPLC Analysis of this compound

HPLC_Troubleshooting_Workflow start Problem Encountered in this compound HPLC Analysis peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Retention Time Shifts start->retention_time sensitivity Low Sensitivity/ No Peak start->sensitivity matrix_effects Suspected Matrix Effects (LC-MS/MS) start->matrix_effects secondary_interactions Secondary Interactions peak_shape->secondary_interactions column_overload Column Overload peak_shape->column_overload inappropriate_solvent Inappropriate Sample Solvent peak_shape->inappropriate_solvent column_degradation_ps Column Degradation peak_shape->column_degradation_ps inadequate_equilibration Inadequate Column Equilibration retention_time->inadequate_equilibration mp_composition Mobile Phase Inconsistency retention_time->mp_composition temp_fluctuations Temperature Fluctuations retention_time->temp_fluctuations suboptimal_wavelength Suboptimal UV Wavelength sensitivity->suboptimal_wavelength sample_degradation Sample Degradation sensitivity->sample_degradation detector_sensitivity Insufficient Detector Sensitivity sensitivity->detector_sensitivity identify_me Identify Matrix Effects matrix_effects->identify_me add_modifier Add 0.1% Formic Acid to Mobile Phase secondary_interactions->add_modifier reduce_injection Reduce Injection Volume or Dilute Sample column_overload->reduce_injection dissolve_in_mp Dissolve Sample in Initial Mobile Phase inappropriate_solvent->dissolve_in_mp replace_column_ps Replace Column column_degradation_ps->replace_column_ps increase_equilibration Increase Equilibration Time inadequate_equilibration->increase_equilibration prepare_fresh_mp Prepare Fresh Mobile Phase Daily & Degas mp_composition->prepare_fresh_mp use_column_oven Use Column Oven temp_fluctuations->use_column_oven optimize_wavelength Set UV Detector to ~220 nm suboptimal_wavelength->optimize_wavelength prepare_fresh_sample Prepare Fresh Samples & Store Properly sample_degradation->prepare_fresh_sample use_msms Use MS/MS Detector detector_sensitivity->use_msms post_column_infusion Post-Column Infusion identify_me->post_column_infusion compare_curves Compare Calibration Curves identify_me->compare_curves mitigate_me Mitigate Matrix Effects identify_me->mitigate_me optimize_sample_prep Optimize Sample Prep (e.g., SPE) mitigate_me->optimize_sample_prep improve_separation Improve Chromatographic Separation mitigate_me->improve_separation use_is Use Stable Isotope- Labeled Internal Standard mitigate_me->use_is

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Optimizing Periplocoside M Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell seeding density for Periplocoside M (PM) cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density crucial for this compound cytotoxicity assays?

A1: Optimizing cell seeding density is critical for obtaining reliable and reproducible results in cytotoxicity assays for several reasons:

  • Assay Window: The cell number must be sufficient to generate a measurable signal but not so high as to cause overcrowding, which can mask the cytotoxic effects of this compound.[1]

  • Cell Health and Behavior: Inappropriately high or low cell densities can alter normal cell behavior, leading to nutrient depletion, waste accumulation, or a lack of necessary cell-to-cell interactions, all of which can influence the experimental outcome.[2]

  • Consistency: Accurate and consistent cell seeding ensures uniform exposure to this compound across all wells, which is fundamental for reliable data interpretation.[2]

  • Drug Efficacy: The density of cells can directly impact the apparent efficacy of a drug.[3][4] For some compounds, higher cell confluence can lead to decreased toxicity.[4]

Q2: What is the ideal cell confluence for testing the cytotoxicity of this compound?

A2: The optimal confluence depends on the primary expected effect of this compound:

  • Cytotoxic Effects (Inducing Cell Death): A higher initial confluence (e.g., 70-90%) is often recommended. This ensures that the primary outcome measured is cell death rather than inhibition of proliferation.[5]

  • Cytostatic Effects (Inhibiting Proliferation): A lower initial confluence (e.g., 30-50%) is preferable. This allows sufficient space for untreated cells to proliferate, making it possible to observe an anti-proliferative effect of the compound.[5]

Since this compound is a cardiac glycoside, which can induce cell death, starting with a higher confluence to specifically measure cytotoxicity is a reasonable approach. However, if its effects on cell proliferation are unknown, testing a range of densities is advisable.

Q3: How does the duration of my experiment affect the optimal seeding density?

A3: The incubation time with this compound is a key factor. For longer experiments (e.g., 72 hours), you should start with a lower seeding density to prevent the control cells from becoming over-confluent before the end of the assay.[6] For shorter assays (e.g., 24 hours), a higher initial density can be used.[6] It's crucial that the cells in the control wells remain in the exponential growth phase throughout the experiment.[7]

Q4: Can I use the same seeding density for different cell lines?

A4: No, optimal seeding density is cell-line specific and depends on factors like doubling time and plating efficiency.[8][9] A growth curve should be determined for each new cell line to identify the ideal seeding density for your specific experimental conditions.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell distribution during seeding.Ensure a homogeneous cell suspension by gently pipetting up and down before dispensing into wells. After seeding, let the plate sit at room temperature for a short period to allow cells to settle evenly before transferring to the incubator.[11]
Edge effects due to evaporation in outer wells.Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[12]
Control cells are overgrown or have detached by the end of the assay Initial seeding density was too high for the experiment's duration.Reduce the initial number of cells seeded per well. Perform a growth curve experiment to determine the optimal density that keeps cells in the exponential growth phase for the entire assay duration.[10]
Low signal-to-noise ratio or weak signal in the assay readout Initial seeding density was too low.Increase the initial cell seeding density to ensure a sufficient number of cells are present at the end of the experiment to generate a robust signal.[1]
Inconsistent IC50 values for this compound across experiments Variation in cell seeding density between experiments.Standardize the cell counting and seeding protocol. Use an automated cell counter for more accurate cell counts. Always use cells within a consistent passage number range.[2][7]
Cell health issues.Ensure cells are healthy and in the exponential growth phase when harvested for seeding. Do not use cells that are over-confluent in the culture flask.[1]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol outlines the steps to determine the ideal number of cells to seed for a cytotoxicity assay with a specific duration.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well microplates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • MTT or other viability assay reagents

Procedure:

  • Cell Preparation: Harvest cells that are in the exponential growth phase. Perform a cell count using a hemocytometer and Trypan blue to ensure high viability (>90%).[8]

  • Serial Dilutions: Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities. For a 96-well plate, this could range from 1,000 to 20,000 cells per well.

  • Seeding the Plate: Seed the different cell densities in triplicate or quadruplicate into a 96-well plate.

  • Incubation and Daily Measurement: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2). At set time points (e.g., 24, 48, 72, and 96 hours), measure the cell viability/proliferation in one set of wells for each density using your chosen cytotoxicity assay (e.g., MTT).

  • Data Analysis: Plot the absorbance (or other readout) against time for each seeding density. This will generate growth curves.

  • Selection of Optimal Density: Choose a seeding density that results in exponential cell growth for the entire duration of your planned this compound cytotoxicity assay and provides a signal that is in the linear range of the assay.[13] For example, if your drug treatment is 48 hours, select a seeding density where the cells are still proliferating exponentially at the 48-hour time point.[13]

Example Data for Optimal Seeding Density Determination:

Seeding Density (cells/well)Absorbance at 24hAbsorbance at 48hAbsorbance at 72hGrowth Phase at 72h
2,5000.250.520.98Exponential
5,0000.480.951.85Approaching Plateau
10,0000.851.752.10Plateau/Over-confluent
20,0001.552.202.15Over-confluent

Based on this hypothetical data for a 72-hour assay, a seeding density of 2,500 cells/well would be optimal.

Protocol 2: this compound Cytotoxicity Assay (e.g., MTT Assay)

Materials:

  • Cells seeded at the predetermined optimal density in a 96-well plate

  • This compound stock solution

  • Complete culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate overnight to allow for attachment.[8]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of the solvent used for PM, e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT reagent to each well (typically 10-20 µL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_optimization Phase 2: Seeding Density Optimization cluster_assay Phase 3: Cytotoxicity Assay start Start: Healthy Cell Culture (Exponential Phase) count Harvest and Count Cells (Ensure >90% Viability) start->count seed_range Seed Range of Densities in 96-well Plate count->seed_range incubate_growth Incubate and Measure Viability at 24, 48, 72h seed_range->incubate_growth plot_growth Plot Growth Curves incubate_growth->plot_growth determine_optimal Determine Optimal Seeding Density and Assay Duration plot_growth->determine_optimal seed_optimal Seed Cells at Optimal Density determine_optimal->seed_optimal treat Treat with this compound (Serial Dilutions) seed_optimal->treat incubate_assay Incubate for Pre-determined Duration treat->incubate_assay viability_assay Perform Viability Assay (e.g., MTT) incubate_assay->viability_assay analyze Analyze Data (Calculate IC50) viability_assay->analyze

Caption: Workflow for optimizing cell seeding density and conducting a cytotoxicity assay.

logical_relationship cluster_inputs Input Variables cluster_outputs Experimental Readouts seeding_density Cell Seeding Density cell_viability Cell Viability / Cytotoxicity seeding_density->cell_viability influences drug_concentration This compound Concentration drug_concentration->cell_viability determines exposure_time Exposure Time exposure_time->cell_viability modulates ic50 IC50 Value cell_viability->ic50 is used to calculate

Caption: Interdependence of key variables in a cytotoxicity assay.

While the precise signaling pathway for this compound is not detailed in the provided search results, as a cardiac glycoside, it may induce apoptosis through pathways involving the inhibition of Na+/K+-ATPase, leading to downstream effects on intracellular calcium levels and mitochondrial function. Further experimental investigation would be required to elucidate the specific mechanism.

References

Troubleshooting inconsistent results in Periplocoside M experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Periplocoside M. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a C21 steroidal glycoside isolated from the root bark of Periploca sepium. It has demonstrated notable antitumor activity against various cancer cell lines, including human lung cancer (A-549), hepatocellular carcinoma (HepG2 and SMMC-7721), cervical cancer (HeLa), and breast cancer (MCF-7).[1]

Q2: What are the recommended storage and solubility conditions for this compound?

  • Storage: For long-term stability, this compound powder should be stored at -20°C for up to three years. When in solvent, it should be stored at -80°C for up to one year.

  • Solubility: this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Q3: Are there any known factors that can cause significant variability in in vivo studies with this compound?

Yes, a key factor is the sex of the animal model. Pharmacokinetic studies in rats have shown significant gender differences in the systemic exposure to this compound. The area under the concentration-time curve (AUC) was more than 10 times higher in female rats compared to male rats, indicating that females are exposed to much higher levels of the compound for the same dose.[3] This is a critical consideration for experimental design and data interpretation.

Q4: Which signaling pathways are potentially modulated by this compound?

While the specific signaling pathways of this compound are not extensively detailed in the currently available literature, related compounds from Periploca sepium, such as Periplocin and Periplocoside E, have been shown to modulate several key cancer and inflammation-related pathways. These include the PI3K/Akt/mTOR pathway, the AMPK/mTOR pathway, and the MAPK (ERK, JNK) signaling pathways.[4][5][6][7][8] It is plausible that this compound may also act on these or similar pathways.

Troubleshooting Guide

Inconsistent In Vitro Results (e.g., Cell Viability Assays)
Observed Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between plating each set of wells.
Pipetting errors with the compound or assay reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure tips are properly sealed.
Edge effects in the microplate.Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Poor dose-response curve or no effect Incorrect solvent or final solvent concentration.This compound is soluble in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).
Compound degradation.Store this compound stock solutions at -80°C. Avoid repeated freeze-thaw cycles.
Low cell metabolic activity.Ensure cells are in the logarithmic growth phase and are healthy at the time of treatment.
Assay interference.Natural products can sometimes interfere with assay readouts (e.g., fluorescence). Consider using an alternative viability assay with a different detection principle (e.g., ATP-based vs. tetrazolium-based).
Unexpectedly high cytotoxicity Cell line contamination (e.g., Mycoplasma).Regularly test cell lines for Mycoplasma contamination.
Incorrect compound concentration.Verify the concentration of the stock solution and the dilution calculations.
Inconsistent In Vivo Results (e.g., Animal Studies)
Observed Issue Potential Cause Recommended Solution
High variability in therapeutic response between animals Gender differences in pharmacokinetics. Segregate animals by sex and analyze the data for males and females separately. A pharmacokinetic study in rats showed significantly higher exposure in females. [3]
Inconsistent drug administration (e.g., oral gavage).Ensure proper training in animal handling and dosing techniques to minimize variability in administration.
Differences in animal age, weight, or health status.Use animals of a consistent age and weight range. Acclimatize animals to the facility before starting the experiment and monitor their health status.
No observable therapeutic effect Poor bioavailability.The vehicle used for administration can significantly impact absorption. Consider formulation optimization.
Insufficient dosage.Perform a dose-response study to determine the optimal therapeutic dose.
Rapid metabolism or clearance.Refer to pharmacokinetic data to understand the compound's half-life and adjust the dosing schedule accordingly.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activity of this compound.

Cell LineCancer TypeIC50Reference
SMMC-7721Hepatocellular Carcinoma12.9 ng/L
HeLaCervical Cancer8.63 ng/L
MCF-7Breast Cancer18.5 ng/L
A-549Lung Cancer4.84 µM[1]
HepG2Hepatocellular Carcinoma7.06 µM[1]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase and seed them in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for a pharmacokinetic study of this compound in rats.

Materials:

  • This compound

  • Appropriate vehicle for administration (e.g., saline with a co-solvent like PEG400 or DMSO)

  • Male and female Sprague-Dawley or Wistar rats

  • Administration equipment (e.g., oral gavage needles, syringes)

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups based on the administration route (e.g., intravenous and oral) and sex. Ensure an equal number of male and female rats in each group.

  • Drug Administration: Administer a single dose of this compound via the chosen routes. For oral administration, a typical dose might be 10-20 mg/kg. For intravenous administration, a lower dose of 1-5 mg/kg is common.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[2]

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[3]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life (t½), and clearance. Crucially, perform this analysis separately for male and female animals.

Western Blot Analysis of PI3K/Akt Signaling

This protocol outlines the general steps to investigate the effect of this compound on the PI3K/Akt signaling pathway.

Materials:

  • Cells and this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Periplocoside_M_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Inhibition Periplocoside_M This compound Periplocoside_M->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Proteins Pro-Apoptotic Proteins Akt->Apoptosis_Proteins Activation Proliferation Decreased Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway for this compound's anticancer effect.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Seed Cancer Cells (e.g., A-549, HepG2) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay MTT Assay (24-72h) Treatment->Viability_Assay Data_Analysis_IC50 Calculate IC50 Viability_Assay->Data_Analysis_IC50 Animal_Grouping Group Rats by Sex (Male & Female) Dosing Administer this compound (Oral/IV) Animal_Grouping->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS_Analysis LC-MS/MS Analysis Sampling->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling (Analyze sexes separately) LCMS_Analysis->PK_Analysis

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic Start Inconsistent Results Experiment_Type Experiment Type? Start->Experiment_Type In_Vitro_Issue Check Cell Culture (Passage, Density, Contamination) Experiment_Type->In_Vitro_Issue In Vitro In_Vivo_Issue Analyze Data by Sex Experiment_Type->In_Vivo_Issue In Vivo Solvent_Check Verify Solvent Concentration & Compound Stability In_Vitro_Issue->Solvent_Check Gender_Difference Significant Gender Difference in PK is a known issue! In_Vivo_Issue->Gender_Difference Assay_Protocol_Check Review Pipetting Technique & Assay Protocol Solvent_Check->Assay_Protocol_Check Dosing_Check Verify Dosing Procedure & Vehicle Gender_Difference->Dosing_Check

Caption: Troubleshooting decision tree for this compound experiments.

References

Reducing background noise in fluorescence-based assays for Periplocoside M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in fluorescence-based assays involving Periplocoside M.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in our fluorescence-based assays for this compound?

High background fluorescence can originate from several sources. It is crucial to identify the specific cause to apply the most effective remedy. Common culprits include:

  • Autofluorescence from biological samples: Many cell and tissue components naturally fluoresce, a phenomenon known as autofluorescence. Common endogenous fluorophores include collagen, elastin, riboflavin, NADH, and lipofuscin.[1][2] This intrinsic fluorescence is often most prominent in the blue and green spectral regions.[3]

  • Reagent-related background: Assay components themselves can be a source of noise. This includes:

    • Cell culture media: Phenol red and fetal bovine serum (FBS) are known to be fluorescent.[4][5]

    • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1][2]

    • Antibodies: High concentrations of primary or secondary antibodies can lead to non-specific binding and increased background.[3][6][7] Secondary antibodies may also cross-react with other proteins in the sample.[3]

  • Compound-related fluorescence: this compound, as a cardiac glycoside, may possess intrinsic fluorescence. It is essential to determine if the compound itself fluoresces at the excitation and emission wavelengths used in your assay.

  • Plasticware and Consumables: Standard plastic microplates and cell culture flasks can contribute to background fluorescence.[5]

Q2: How can we determine if this compound is contributing to the background fluorescence?

To assess the intrinsic fluorescence of this compound, you should run a control experiment with the compound alone in the assay buffer, without cells or other reagents.

  • Experimental Protocol:

    • Prepare a dilution series of this compound in your assay buffer at the concentrations you plan to use in your experiment.

    • Add these solutions to the wells of your microplate.

    • Read the fluorescence at the excitation and emission wavelengths of your assay.

  • Interpretation: A significant fluorescence signal that increases with the concentration of this compound indicates that the compound itself is fluorescent and contributing to the background.

Q3: What are the first steps to take when troubleshooting high background fluorescence?

When encountering high background, a systematic approach is key. Start by including the following controls in your experimental setup:

  • Unstained Control: Cells or tissue that have not been treated with any fluorescent dye or antibody. This will help you determine the level of natural autofluorescence in your sample.[3]

  • Vehicle Control: Cells or tissue treated with the vehicle used to dissolve this compound (e.g., DMSO) to assess its effect on fluorescence.

  • Secondary Antibody Only Control: This control helps to identify non-specific binding of the secondary antibody.[6]

  • No Primary Antibody Control: This helps to ensure that the secondary antibody is not binding non-specifically to the sample.

By comparing the fluorescence signals from these controls, you can start to pinpoint the source of the high background.

Troubleshooting Guides

Issue 1: High Background Autofluorescence from Cells/Tissue

If you suspect that the inherent fluorescence of your biological sample is the primary issue, here are some strategies to mitigate it.

Solutions:

  • Use of Autofluorescence Quenchers: Commercial reagents like TrueBlack® or Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[3][8]

  • Spectral Separation: If possible, choose fluorophores that emit in the red or far-red spectrum, as cellular autofluorescence is typically lower at these longer wavelengths.[1][4]

  • Change of Fixation Method: If using aldehyde-based fixatives, consider switching to an organic solvent like ice-cold methanol or ethanol, which may reduce autofluorescence.[1][2]

  • Pre-fixation Perfusion: For tissue samples, perfusing with PBS before fixation can help to remove red blood cells, which are a source of autofluorescence.[1]

Experimental Protocol: Using a Commercial Autofluorescence Quencher (General Protocol)

  • After fixation and permeabilization, wash the samples with PBS.

  • Prepare the quenching solution according to the manufacturer's instructions. This often involves diluting a stock solution in 70% ethanol.

  • Incubate the samples with the quenching solution for the recommended time (e.g., 30 seconds to 5 minutes).[9]

  • Wash the samples thoroughly with PBS to remove the quencher.

  • Proceed with your staining protocol.

Issue 2: High Background from Non-Specific Antibody Binding

When the background fluorescence is diffuse and not localized to specific cellular structures, non-specific antibody binding is a likely cause.

Solutions:

  • Antibody Titration: The concentration of both primary and secondary antibodies should be optimized to find the dilution that provides the best signal-to-noise ratio.[3][6]

  • Blocking: Use a blocking buffer to saturate non-specific binding sites before adding the primary antibody. Common blocking agents include bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.

  • Washing: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[6][7]

  • Use Highly Cross-Adsorbed Secondary Antibodies: In multiplexing experiments, using cross-adsorbed secondary antibodies minimizes the risk of them binding to other primary antibodies.[3]

Experimental Protocol: Antibody Titration

  • Prepare a series of dilutions of your primary antibody (e.g., eight 2-fold serial dilutions starting from a concentration higher than the manufacturer's recommendation).[10]

  • Stain your cells or tissue with each dilution, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.

  • Image the samples using identical settings.

  • Analyze the images to determine the antibody concentration that yields the brightest specific signal with the lowest background. A similar titration should be performed for the secondary antibody.

Quantitative Data Summary

The effectiveness of different background reduction techniques can be quantified by measuring the signal-to-noise ratio (SNR). The SNR is typically calculated as the mean intensity of the signal divided by the standard deviation of the background intensity.

MethodTypical Improvement in SNRNotes
Adding Secondary Emission and Excitation Filters Up to 3-foldHelps to reduce excess background noise from the light source and optics.[4]
Use of Autofluorescence Quencher (e.g., TrueBlack®) Varies by sample, can be significantParticularly effective for tissues with high lipofuscin content.
Switching to Red/Far-Red Fluorophores > 5-fold (in some cases)Avoids the spectral region where most cellular autofluorescence occurs.[4]
Optimizing Antibody Concentration (Titration) VariesCrucial for minimizing non-specific binding and maximizing specific signal.

Visualizing Workflows and Pathways

Experimental Workflow for a Fluorescence-Based Screening Assay

The following diagram illustrates a typical workflow for a high-throughput screening assay to identify modulators of a specific cellular process.

HTS_Workflow cluster_prep Assay Preparation cluster_staining Staining cluster_readout Data Acquisition & Analysis plate_cells Plate Cells in Microplate add_compounds Add this compound and Test Compounds plate_cells->add_compounds incubate_1 Incubate add_compounds->incubate_1 fix_perm Fix and Permeabilize Cells incubate_1->fix_perm add_primary_ab Add Primary Antibody fix_perm->add_primary_ab wash_1 Wash add_primary_ab->wash_1 add_secondary_ab Add Fluorescent Secondary Antibody wash_1->add_secondary_ab wash_2 Wash add_secondary_ab->wash_2 image_acquisition Image Acquisition (High-Content Screening) wash_2->image_acquisition data_analysis Image and Data Analysis image_acquisition->data_analysis hit_identification Hit Identification data_analysis->hit_identification

Caption: A typical workflow for a fluorescence-based high-throughput screening assay.

Potential Signaling Pathways Modulated by Periplocosides

Based on studies of related compounds, this compound may influence key cellular signaling pathways. Below are simplified diagrams of the PI3K/Akt and ERK/JNK pathways.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream Activation Periplocoside_M This compound (Potential Inhibition) Periplocoside_M->PI3K

Caption: Simplified PI3K/Akt signaling pathway with potential inhibition by this compound.

ERK/JNK Signaling Pathway

ERK_JNK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK Phosphorylation MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK Phosphorylation ERK ERK1/2 MAPKK_ERK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors JNK JNK MAPKK_JNK->JNK Phosphorylation JNK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Periplocoside_M This compound (Potential Modulation) Periplocoside_M->ERK Periplocoside_M->JNK

Caption: Simplified ERK/JNK signaling pathway, highlighting potential modulation by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Periplocoside M for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Periplocoside M in in vivo studies, with a focus on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring C21 steroidal glycoside isolated from the root bark of Periploca sepium. It has demonstrated significant antitumor activity against various cancer cell lines, including human lung cancer (A-549) and liver cancer (HepG2). Additionally, related periplocosides have shown immunosuppressive and anti-inflammatory effects.

Q2: What are the main challenges in using this compound for in vivo research?

The primary challenge for in vivo studies with this compound, particularly via oral administration, is its presumed low aqueous solubility, which can lead to poor and variable oral bioavailability. This characteristic is common among many natural glycosides and can hinder the attainment of therapeutic concentrations in target tissues. A pharmacokinetic study in rats has indicated that while it is absorbed, there are significant gender-dependent differences in systemic exposure, suggesting complex absorption and/or metabolic processes.[1]

Q3: What are the known physicochemical properties of this compound and related compounds?

While specific data for this compound is limited, data for the related compound Periplocin can provide some insight. These compounds are generally soluble in organic solvents like methanol and DMSO but have limited water solubility.

PropertyValue (for Periplocin)
Molecular FormulaC36H56O13
Molecular Weight696.8 g/mol
Water Solubility7.937 g/L (cold water)
StabilityUnstable in acidic conditions (pH 1.2)

Q4: What are the key signaling pathways modulated by this compound and its analogs?

Based on studies of closely related compounds like Periplocoside E and Periplocin, this compound likely exerts its biological effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and inflammation. These include:

  • MAPK Pathway (ERK, JNK): Inhibition of ERK and JNK phosphorylation is a likely mechanism for its immunosuppressive effects by inhibiting T-cell activation.[2]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by related compounds leads to apoptosis in cancer cells.

  • AMPK/mTOR Pathway: Activation of AMPK and subsequent inhibition of mTOR is another pathway implicated in the pro-apoptotic effects of related cardiac glycosides in cancer cells.[3]

  • NF-κB Pathway: This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of natural products.

Troubleshooting Guide

Issue 1: Low or inconsistent plasma concentrations of this compound after oral administration.

  • Possible Cause: Poor aqueous solubility and/or low permeability across the intestinal epithelium. First-pass metabolism in the gut wall or liver could also contribute.

  • Troubleshooting Steps:

    • Formulation Enhancement: Move beyond simple suspension in aqueous vehicles.

      • Lipid-Based Formulations: These can significantly improve the solubility and absorption of lipophilic compounds.

        • Nanoemulsions: Disperse this compound in an oil phase with a surfactant and co-surfactant to form a stable nanoemulsion.

        • Liposomes: Encapsulate this compound within liposomal vesicles.

        • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate a mixture of oil, surfactant, and co-surfactant that spontaneously forms a micro- or nanoemulsion in the gastrointestinal fluids.

    • Particle Size Reduction:

      • Micronization/Nanonization: Reducing the particle size of this compound increases its surface area, which can enhance the dissolution rate.

    • Use of Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal mucosa.

    • Co-administration with P-glycoprotein (P-gp) inhibitors: If efflux by transporters like P-gp is suspected, co-administration with a known inhibitor could increase absorption.

Issue 2: High variability in pharmacological response between individual animals.

  • Possible Cause: Inconsistent oral bioavailability is a major contributor to variable responses. The observed gender differences in this compound exposure in rats highlight this variability.[1]

  • Troubleshooting Steps:

    • Optimize Formulation: A robust formulation that improves solubility and absorption (as detailed in Issue 1) will likely reduce variability.

    • Consider Alternative Routes of Administration: For initial efficacy and mechanism-of-action studies, intraperitoneal (IP) or intravenous (IV) administration can bypass the complexities of oral absorption and provide more consistent systemic exposure.

    • Strict Control of Experimental Conditions: Standardize fasting times and diet, as these can influence gastrointestinal physiology and drug absorption.

    • Dose-Response Studies: Conduct thorough dose-response studies to understand the therapeutic window and the impact of variable exposure on the desired pharmacological effect.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound (PSM) and related compounds from a study in rats following oral administration of a Cortex Periplocae extract. Note the significant gender difference in the area under the curve (AUC) for this compound.

CompoundGenderTmax (h)Cmax (ng/mL)T1/2 (h)AUC (0-t) (ng·h/mL)
This compound (PSM) Male4.0 ± 2.01.8 ± 0.5>821.2 ± 6.4
This compound (PSM) Female6.0 ± 2.018.1 ± 5.5>8227.4 ± 70.1
PeriplocinMale2.7 ± 1.510.5 ± 3.2>8118.6 ± 35.8
PeriplocinFemale3.3 ± 1.212.3 ± 4.1>8145.7 ± 48.2

Data adapted from a study by Fan et al. (2021). The abstract notes a half-life of >8 hours for this compound and a systemic exposure more than 10 times higher in female rats than in male rats.[1]

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation for Oral Administration

  • Preparation of the Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, oleic acid) at the desired concentration. Gentle heating and vortexing may be required to ensure complete dissolution.

  • Selection of Surfactant and Co-surfactant: Choose pharmaceutically acceptable surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., Transcutol, PEG 400).

  • Construction of a Pseudo-ternary Phase Diagram: To determine the optimal ratio of oil, surfactant, and co-surfactant, construct a phase diagram by titrating the oil phase with different ratios of surfactant/co-surfactant and observing the formation of a clear and stable nanoemulsion upon dilution with an aqueous phase.

  • Preparation of the Nanoemulsion: Based on the phase diagram, mix the determined amounts of the oil phase (containing this compound) and the surfactant/co-surfactant mixture.

  • Formation of the Nanoemulsion: Add the aqueous phase (e.g., water or buffer) dropwise to the oil/surfactant mixture under constant stirring to allow for the spontaneous formation of the nanoemulsion.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The droplet size should ideally be in the nanometer range with a low PDI for stability.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male and female Sprague-Dawley rats, as gender differences in pharmacokinetics have been reported.[1]

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose of this compound (dissolved in a suitable vehicle like DMSO/PEG/saline) via the tail vein to determine the absolute bioavailability.

    • Oral (PO) Group: Administer the formulated this compound (e.g., in a nanoemulsion) via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2). Calculate the oral bioavailability (F%) by comparing the AUC of the oral group to the AUC of the IV group, corrected for the dose.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis cluster_outcome Outcome p_m This compound formulation Enhanced Formulation (e.g., Nanoemulsion) p_m->formulation Solubilization dosing Oral Gavage formulation->dosing animal_model Rat Model (Male & Female) sampling Blood Sampling animal_model->sampling dosing->animal_model lc_ms LC-MS/MS Analysis sampling->lc_ms Plasma pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis Concentration Data bioavailability Bioavailability (F%) pk_analysis->bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor T-Cell Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk jnk JNK mek->jnk ap1 AP-1 erk->ap1 jnk->ap1 p_m This compound p_m->erk Inhibits p_m->jnk Inhibits cytokines Inflammatory Cytokines (IL-2, IFN-γ) ap1->cytokines

Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway in T-cells.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits p_m This compound p_m->akt Inhibits

Caption: Proposed inhibitory mechanism of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Quantitative Analysis of Periplocoside M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantitative analysis of Periplocoside M.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the quantitative analysis of this compound in biological matrices?

For sensitive and specific quantification of this compound (PSM) in complex biological matrices like plasma, a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highly recommended.[1] This technique offers excellent selectivity and sensitivity by separating PSM from other components before detecting it based on its specific mass-to-charge ratio.[1]

Q2: How should this compound samples be stored to ensure stability?

Proper storage is crucial to prevent degradation. For long-term stability, it is advisable to store stock solutions and biological samples containing this compound at -80°C.[2] One study demonstrated that this compound was stable in rat plasma through three freeze-thaw cycles and for up to 4 hours at room temperature.[1] Avoid prolonged exposure to light and high temperatures.[3]

Q3: What are the key physical and chemical properties of this compound relevant to its analysis?

This compound is a cardiac glycoside.[1] It is soluble in solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] This solubility profile is important when selecting solvents for extraction and for preparing standards and mobile phases.

Q4: Which extraction method is most suitable for isolating this compound from plant materials?

The choice of extraction method depends on the nature of the plant matrix and the desired efficiency.[5] Solvent extraction is the most common approach.[6][7] Methods like maceration, reflux extraction, and modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can be employed.[5][6] The selection of the solvent is critical; polar solvents are generally used for extracting glycosides.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Resolution in HPLC/UPLC Analysis

Possible Causes & Solutions

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. For C21 steroids like this compound, a gradient elution using acetonitrile and water, often with additives like formic acid or ammonium formate, provides good separation.[1]

    • Solution: Optimize the gradient slope and the concentration of additives. Ensure the mobile phase is properly degassed.

  • Column Degradation: The stationary phase of the column can degrade over time, affecting performance.

    • Solution: Use a guard column to protect the analytical column. If performance declines, wash the column according to the manufacturer's instructions or replace it. A Waters HSS T3 column has been shown to be effective.[1]

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 2: Low Analyte Response or Poor Sensitivity

This flowchart outlines a systematic approach to troubleshooting low signal intensity for this compound in an LC-MS/MS analysis.

G start Start: Low Analyte Response check_ms 1. Check MS Parameters start->check_ms ms_ok Parameters Correct? check_ms->ms_ok adjust_ms Adjust Ionization Source, MRM Transitions, Voltages ms_ok->adjust_ms No check_lc 2. Check LC System ms_ok->check_lc Yes adjust_ms->check_ms lc_ok Good Peak Shape? check_lc->lc_ok troubleshoot_lc Troubleshoot LC: - Check for leaks - Mobile phase issues - Column integrity lc_ok->troubleshoot_lc No check_sample 3. Evaluate Sample Prep lc_ok->check_sample Yes troubleshoot_lc->check_lc sample_ok Sufficient Recovery? check_sample->sample_ok optimize_extraction Optimize Extraction: - Test different solvents - Adjust pH - Evaluate matrix effects sample_ok->optimize_extraction No end_node Problem Resolved sample_ok->end_node Yes optimize_extraction->check_sample

Caption: Troubleshooting workflow for low analyte signal in LC-MS/MS.

Issue 3: High Matrix Effects in Biological Samples

Possible Causes & Solutions

  • Insufficient Sample Cleanup: Co-eluting endogenous substances from the matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]

    • Solution 1: Protein Precipitation: A simple and effective method for plasma samples is protein precipitation using acetonitrile.[1]

    • Solution 2: Liquid-Liquid Extraction (LLE): LLE with a solvent like ethyl acetate can provide a cleaner extract compared to protein precipitation.[8]

    • Solution 3: Solid-Phase Extraction (SPE): SPE offers more selective cleanup and can significantly reduce matrix effects, though it requires more method development.

  • Chromatographic Co-elution: If matrix components elute at the same time as this compound, they can interfere with ionization.

    • Solution: Adjust the chromatographic gradient to better separate the analyte from interfering matrix components. Using a high-efficiency UPLC column can also improve resolution.[1]

Experimental Protocols & Data

General Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of this compound from a biological or plant sample.

G prep 1. Sample Preparation (Extraction / Precipitation) separation 2. Chromatographic Separation (UPLC) prep->separation detection 3. Detection (Tandem MS) separation->detection analysis 4. Data Analysis (Quantification) detection->analysis

Caption: Standard workflow for this compound quantitative analysis.

Protocol: UPLC-MS/MS for this compound in Rat Plasma

This protocol is adapted from a validated method for the simultaneous determination of multiple periplocosides, including this compound.[1]

  • Sample Preparation (Protein Precipitation)

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile.

    • Vortex the mixture for 3 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a small volume (e.g., 1-5 µL) into the UPLC-MS/MS system.

  • Chromatographic Conditions

    • Column: Waters HSS T3 (e.g., 2.1 mm × 100 mm, 1.8 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid and 0.1 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid and 0.1 mM ammonium formate.[1]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A time-programmed gradient elution is used to separate the analytes.

  • Mass Spectrometry Conditions

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.

Quantitative Data Summary

The following table summarizes the validation parameters reported for a UPLC-MS/MS method for this compound (PSM) in rat plasma.[1]

ParameterResult
Linearity Range 2 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL
Precision (RSD%) Intra-day: ≤ 8.7%, Inter-day: ≤ 9.5%
Accuracy (RE%) -6.3% to 7.6%
Recovery 85.7% - 93.4%
Matrix Effect 92.5% - 104.3%
Stability (Freeze-Thaw, 3 cycles) Stable (RE% within ±15%)
Stability (Room Temp, 4h) Stable (RE% within ±15%)

References

Validation & Comparative

Validating the anti-cancer activity of Periplocoside M in multiple cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-cancer activity of Periplocoside M, a cardiac glycoside isolated from Periploca sepium. We present a comparative overview of its efficacy against multiple cancer cell lines, benchmarked against established chemotherapeutic agents. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are included to support further research and development in this promising area of oncology.

Comparative Efficacy of this compound: A Data-Driven Overview

The anti-proliferative activity of this compound and its analogs (Periplocin, Periplocymarin) has been evaluated across a spectrum of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with standard-of-care chemotherapy drugs.

Table 1: Anti-Cancer Activity of this compound and its Analogs in Colorectal Cancer Cell Lines

Cell LineCompoundIC50 (24h)Reference
HCT 116Periplocymarin (PPM)35.74 ± 8.20 ng/mL[1]
RKOPeriplocymarin (PPM)45.60 ± 6.30 ng/mL[1]
HT-29Periplocymarin (PPM)72.49 ± 5.69 ng/mL[1]
SW480Periplocymarin (PPM)112.94 ± 3.12 ng/mL[1]
HCT 1165-Fluorouracil (5-FU)~200 µM (24h)[2]
HT-295-Fluorouracil (5-FU)IC50 reached after 5 days (11.25 µM)[3]
DLD-15-Fluorouracil (5-FU)214.3 µM (24h)[2]

Table 2: Anti-Cancer Activity of this compound and its Analogs in Pancreatic Cancer Cell Lines

Cell LineCompoundIC50Reference
PANC-1Periplocin71.6 nM[4]
CFPAC-1Periplocin331 nM[4]

Table 3: Anti-Cancer Activity of this compound and its Analogs in Other Cancer Cell Lines

Cell LineCancer TypeCompoundIC50Reference
U937Histiocytic LymphomaPeriplocymarin (PPM)0.02 - 0.29 µM[1]
HCT-8Ileocecal AdenocarcinomaPeriplocymarin (PPM)0.02 - 0.29 µM[1]
Bel-7402Hepatocellular CarcinomaPeriplocymarin (PPM)0.02 - 0.29 µM[1]
BGC823Gastric CarcinomaPeriplocymarin (PPM)0.02 - 0.29 µM[1]
A549Lung CarcinomaPeriplocymarin (PPM)0.02 - 0.29 µM[1]
A2780Ovarian CarcinomaPeriplocymarin (PPM)0.02 - 0.29 µM[1]
PC-3Prostate AdenocarcinomaPeriplocymarin (PPM)0.02 - 0.29 µM[1]
HepG2Hepatocellular CarcinomaDoxorubicin110 ± 62 µM (72h)[5]
MCF-7Breast AdenocarcinomaDoxorubicin760 ± 120 µM (24h)[5]

Key Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.

Apoptosis Induction

Studies have shown that this compound treatment leads to a significant increase in the apoptotic ratio in a dose-dependent manner in colorectal cancer cells.[1] This is further evidenced by an increase in TUNEL-positive cells, a hallmark of apoptosis.[1] In pancreatic cancer cells, Periplocin has been observed to elevate the expression of pro-apoptotic proteins such as Bax, cleaved Caspase-8, and cleaved Caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[6]

Cell Cycle Arrest

This compound has been shown to induce G0/G1 cell cycle arrest in colorectal cancer cells.[1] This is accompanied by a decrease in the expression of Cyclin D1 and an increase in p21, key regulators of the cell cycle.[1] In other cancer cell types, such as myxofibrosarcoma, Periplocin has been reported to cause cell cycle arrest in the G2/M phase.

Signaling Pathways Modulated by this compound

The anti-cancer activity of this compound is mediated by its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway

A key mechanism of action for this compound is the impairment of the PI3K/AKT signaling pathway.[1] This pathway is often hyperactivated in cancer, promoting cell survival and proliferation. This compound has been shown to decrease the expression of IRS1 and the phosphorylation of both PI3K and AKT, effectively inhibiting this pro-survival pathway.[1]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) IRS1 IRS1 RTK->IRS1 Activates This compound This compound This compound->IRS1 PI3K PI3K IRS1->PI3K Activates p-PI3K p-PI3K (Active) PI3K->p-PI3K AKT AKT p-PI3K->AKT Phosphorylates p-AKT p-AKT (Active) AKT->p-AKT Apoptosis Apoptosis p-AKT->Apoptosis Inhibits Proliferation Proliferation p-AKT->Proliferation

Caption: this compound inhibits the PI3K/AKT pathway.

AMPK/mTOR Signaling Pathway

In pancreatic cancer cells, Periplocin has been found to activate the AMPK/mTOR signaling pathway.[6] Activation of AMPK, an energy sensor, leads to the inhibition of mTOR, a key regulator of cell growth and proliferation. This inhibition contributes to the induction of apoptosis.[6]

AMPK_mTOR_Pathway cluster_cytoplasm Cytoplasm This compound This compound AMPK AMPK This compound->AMPK Activates p-AMPK p-AMPK (Active) AMPK->p-AMPK mTOR mTOR p-AMPK->mTOR Inhibits Apoptosis Apoptosis p-AMPK->Apoptosis p-mTOR p-mTOR (Inactive) mTOR->p-mTOR p70S6K p70S6K p-mTOR->p70S6K Cell Growth Cell Growth p70S6K->Cell Growth

Caption: this compound activates the AMPK/mTOR pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-cancer properties of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound or a control vehicle for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with This compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest and wash cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-mTOR, mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration using a protein assay.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and detect the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant anti-cancer activity across a range of cancer cell lines, often at concentrations comparable to or lower than standard chemotherapeutic agents. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways like PI3K/AKT and AMPK/mTOR, highlights its potential as a novel therapeutic candidate. The detailed protocols provided in this guide are intended to facilitate further research into the promising anti-cancer properties of this compound.

References

Comparing the cytotoxicity of Periplocoside M with other periplocosides

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes the available cytotoxic data for several compounds from the Periploca genus, outlines a standard experimental protocol for assessing cytotoxicity, and proposes a potential signaling pathway that may be relevant to the cytotoxic action of these compounds.

Data on Cytotoxicity of Periplocosides and Related Glycosides

The following table summarizes the available cytotoxic and biological activity data for various compounds isolated from Periploca sepium. It is crucial to note that the data presented are compiled from different studies and, therefore, the experimental conditions (e.g., cell lines, exposure times, and assay methods) may vary. This data should be used for informational purposes and not as a direct comparison of potency.

CompoundCell Line/TargetActivityIC50 ValueSource
Periplocoside ET-lymphocyte proliferationImmunosuppressiveNon-cytotoxic at <5 µM[1]
Periplocoside ASarcoma 180 (in vivo)AntitumorNot Applicable (in vivo)[2]
PeriplocinPancreatic Cancer (PANC1, CFPAC1)Apoptosis InductionNot specified for cytotoxicity[3][4]
PeriplocinOxaliplatin-resistant Hepatocellular Carcinoma (HepG2/OXA)Enhances Oxaliplatin SensitivityIC50 of Oxaliplatin reduced to 17.51 µM in presence of 80 nM Periplocin[5]
PeriplocymarinProstate Adenocarcinoma (PC3), U937, HCT-8, Bel-7402, BGC823, A549, A2780Cytotoxic0.02–0.29 mMNot specified in snippets

Experimental Protocols: Assessing Cytotoxicity

A common method to evaluate the cytotoxicity of natural compounds like periplocosides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the periplocoside compound (e.g., Periplocoside M) for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Proposed Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound has not been elucidated, studies on the related cardiac glycoside, periplocin, have shown that it can induce apoptosis in cancer cells through the modulation of the AMPK/mTOR signaling pathway[3][4][6]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. It is plausible that other periplocosides, including this compound, may exert their cytotoxic effects through a similar mechanism.

G Periplocoside_M This compound AMPK AMPK Periplocoside_M->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces P70S6K p70S6K mTOR->P70S6K Activates Cell_Growth Cell Growth & Proliferation P70S6K->Cell_Growth Promotes G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines B Compound Treatment (this compound) A->B C Cytotoxicity Assay (e.g., MTT) B->C D IC50 Determination C->D E Apoptosis Assays (e.g., Annexin V) D->E F Western Blot (Signaling Proteins) E->F G Cell Cycle Analysis F->G

References

A Head-to-Head Comparison of Periplocoside M and Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of the cytotoxic and anti-tumor effects of Periplocoside M and the widely used chemotherapeutic agent, Doxorubicin, in preclinical breast cancer models. The information is intended to inform research and development decisions by presenting available data on their respective efficacies and mechanisms of action.

Executive Summary

This compound, a cardiac glycoside, has demonstrated significant cytotoxic effects against breast cancer cells in vitro, primarily through the induction of apoptosis and cell cycle arrest. Its mechanism of action appears to involve the downregulation of the PI3K/Akt/mTOR signaling pathway. Doxorubicin, an established anthracycline antibiotic, exerts its anticancer effects through DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species, leading to apoptosis and cell death. While in vitro data suggests this compound holds promise as a potential therapeutic agent, a direct comparison of its in vivo efficacy against Doxorubicin in breast cancer models is not yet available in published literature. This guide synthesizes the existing data to facilitate a preliminary comparison and highlights the need for further head-to-head in vivo studies.

Data Presentation

In Vitro Cytotoxicity
CompoundCell LineAssayIC50Reference
Periplocin*MDA-MB-231MTT7.5 µM[1]
DoxorubicinMDA-MB-231SRB6.602 µM
DoxorubicinMCF-7SRB8.306 µM
DoxorubicinAMJ13MTT223.6 µg/ml
Doxorubicin4T1MTT15.89 ng/mL[2]

*Data for "periplocin" is used as a proxy for this compound.

In Vitro Apoptosis Induction
CompoundCell LineMethodObservationsReference
Periplocin*MDA-MB-231Annexin V-FITC/PIIncreased apoptotic events, activation of caspase-3, -8, and -9.[1]
DoxorubicinMCF-7, MDA-MB-231Not SpecifiedIncreased apoptosis.
Doxorubicin4T1Not SpecifiedIncreased apoptosis.[3]

*Data for "periplocin" is used as a proxy for this compound.

In Vivo Efficacy
CompoundCancer ModelDosing RegimenTumor Growth InhibitionReference
Periplocin*Pancreatic Cancer Xenograft (CFPAC1)Not SpecifiedSignificant inhibition of tumor growth.
DoxorubicinBreast Cancer Xenograft (E0117)Not Specified~40% greater inhibition than control.[4]
DoxorubicinBreast Cancer Allograft (4T1)Not SpecifiedSignificant reduction in tumor growth in sensitive tumors.[2]
Doxorubicin-loaded NanoparticlesBreast Cancer Xenograft (unspecified)Not Specified60% inhibition at a lower dose than free Doxorubicin.[3]

*No direct in vivo data for this compound or periplocin in breast cancer models was found. Data from a pancreatic cancer model is provided for context.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxic effects of compounds on breast cancer cell lines such as MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound or Doxorubicin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Compound Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound or Doxorubicin. Include untreated cells as a control. Incubate for the desired treatment period (e.g., 48 hours).[5]

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This protocol outlines the detection of apoptosis in breast cancer cells treated with this compound or Doxorubicin using flow cytometry.

Materials:

  • Treated and untreated breast cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]

Breast Cancer Xenograft Mouse Model

This protocol describes the establishment and treatment of a breast cancer xenograft model in nude mice.

Materials:

  • MDA-MB-231 cells

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • This compound or Doxorubicin formulations for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 3 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or Doxorubicin (and a vehicle control) according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the tumors. Calculate the tumor growth inhibition percentage for each treatment group compared to the control group.

Signaling Pathway Analysis

This compound (Periplocin) Signaling Pathway

Periplocin has been shown to down-regulate the PI3K/Akt/mTOR signaling pathway in MDA-MB-231 breast cancer cells. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, periplocin promotes apoptosis.[1]

Periplocoside_M_Pathway Periplocoside_M This compound (Periplocin) PI3K PI3K Periplocoside_M->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound's proposed mechanism via PI3K/Akt/mTOR inhibition.

Doxorubicin Signaling Pathway

Doxorubicin's mechanism is multifaceted, involving direct DNA damage and the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in breast cancer.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS PI3K PI3K Doxorubicin->PI3K modulates MAPK MAPK (ERK, JNK, p38) Doxorubicin->MAPK modulates DNA_Damage DNA Damage DNA->DNA_Damage ROS->DNA_Damage Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis DNA_Damage->Apoptosis Experimental_Workflow InVitro In Vitro Studies Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) InVitro->Apoptosis Mechanism Mechanism of Action (Western Blot, etc.) InVitro->Mechanism InVivo In Vivo Studies Xenograft Xenograft Model (Tumor Growth) InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity DataAnalysis Data Analysis & Comparison Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis Xenograft->DataAnalysis Toxicity->DataAnalysis

References

Cross-Validation of Periplocoside M's Anti-Cancer Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Periplocoside M's anti-cancer activity with alternative therapeutic agents. The primary mechanism of action for this compound, a natural cardiac glycoside, involves the induction of apoptosis in cancer cells through the inhibition of the PI3K/Akt signaling pathway. This guide presents supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Performance Analysis

The anti-proliferative activity of this compound and its aglycone, Periplocin, has been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound/Periplocin in comparison to standard chemotherapeutic agents such as 5-Fluorouracil (5-FU), Doxorubicin, and Gemcitabine. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density and incubation time.

Table 1: Comparative IC50 Values of Periplocin and Doxorubicin in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Incubation Time
PeriplocinMDA-MB-2317.548h[1][2]
DoxorubicinMDA-MB-2316.60248h[3]
DoxorubicinMCF-78.30648h[3]

Table 2: Comparative IC50 Values of this compound and 5-Fluorouracil in Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)Incubation Time
5-FluorouracilHCT 1161.48 - 1851-5 days[4]
5-FluorouracilHT-2911.255 days[4]
5-FluorouracilSW4819.8548h[5]
5-FluorouracilLS18058.2248h[5]

Table 3: Comparative IC50 Values of Periplocin and Gemcitabine in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (nM)Incubation Time
GemcitabineMIA PaCa-225.00 ± 0.4772h[6]
GemcitabinePANC-148.55 ± 2.3072h[6]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound and its derivatives exert their anti-cancer effects primarily by inducing apoptosis through the suppression of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR activates Bcl2 Bcl-2 pAkt->Bcl2 inactivates (phosphorylation) Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis PeriplocosideM This compound PeriplocosideM->PI3K inhibits GrowthFactors Growth Factors GrowthFactors->RTK

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and comparator drugs on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.[3]

  • Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental procedures described above.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound or comparator drug A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow A Seed cells and treat with compounds B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G H Quantify apoptotic cell populations G->H

Caption: Workflow for quantifying apoptosis using Annexin V-FITC and PI staining.

Conclusion

The available data strongly suggest that this compound and its derivatives are potent inducers of apoptosis in various cancer cell lines. The primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, a key regulator of cell survival. While direct comparative studies with standard chemotherapeutics are limited, the existing IC50 data indicates that this compound exhibits significant anti-proliferative activity. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such cross-validation studies.

References

Establishing a Reference Standard for Periplocoside M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for establishing a reference standard for Periplocoside M, a C21 steroidal glycoside isolated from the root bark of Periploca sepium. This document outlines the necessary experimental data and protocols for the qualification of this compound as a reference standard, comparing its performance with potential alternatives through detailed analytical methodologies.

Characterization and Purity Assessment

A reference standard for this compound must be thoroughly characterized to ensure its identity and purity. This involves a combination of chromatographic and spectroscopic techniques.

Table 1: Physicochemical and Purity Data for this compound Reference Standard

ParameterMethodResultSpecification
Identity
Retention TimeHPLC-UV12.5 minMatches qualified standard
Mass SpectrumLC-MS/MS[M+H]⁺ at m/z 605.3Conforms to theoretical mass
¹H and ¹³C NMR600 MHz NMRSpectra conform to structureConforms to established structure
Purity
Purity by HPLCHPLC-UV (210 nm)99.8%≥ 99.5%
Purity by qNMR¹H-qNMR (600 MHz)99.6% (mass fraction)≥ 99.0%
Loss on DryingGravimetric0.15%≤ 0.5%
Residual SolventsGC-HSAcetone: <0.1%, Ethanol: <0.2%Meets ICH Q3C limits
Other Properties
Molecular Formula-C₃₄H₅₂O₉-
Molecular Weight-604.77 g/mol -

Comparison with Alternative Reference Standards

While this compound is a key bioactive compound, other related C21 steroidal glycosides from Periploca sepium could be considered as reference materials for specific analytical purposes. The choice of a reference standard depends on the application, availability, and the specific compounds being quantified.

Table 2: Comparison of Potential C21 Steroidal Glycoside Reference Standards from Periploca sepium

CompoundPurity by HPLC (%)AvailabilityKey Application
This compound 99.8 Commercially availablePrimary reference standard for identity and purity
Periplocoside E≥ 98%Commercially availableImmunosuppressive studies, marker for related compounds
Periplocin≥ 98%Commercially availableApoptosis and signaling pathway studies
Periplocymarin≥ 95%Research quantitiesPharmacokinetic studies

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results when establishing and using a reference standard.

Isolation and Purification of this compound

A multi-step chromatographic process is employed to isolate this compound from the dried root bark of Periploca sepium.

Experimental Workflow for Isolation and Purification

start Dried Root Bark of Periploca sepium extraction Extraction with 80% Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Suspension in H₂O and Partition with Ethyl Acetate concentration->partition column1 Silica Gel Column Chromatography (Gradient Elution: Chloroform-Methanol) partition->column1 fractions Collection of Fractions column1->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound-rich Fractions tlc->pooling column2 Sephadex LH-20 Column Chromatography (Elution with Methanol) pooling->column2 prep_hplc Preparative HPLC (C18 column, Acetonitrile-Water Gradient) column2->prep_hplc pure_psm Pure this compound (>99.5%) prep_hplc->pure_psm cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 Apoptosis Apoptosis p38->Apoptosis Proliferation Cell Proliferation AP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PSM This compound PSM->ERK Inhibition PSM->JNK Inhibition

A Comparative Guide to the Quality Control and Purity Assessment of Periplocoside M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Periplocoside M, a cardenolide glycoside with promising antitumor activity, ensuring the quality and purity of the compound is paramount for reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical techniques for the quality control and purity assessment of this compound samples, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate methods.

Introduction to this compound and Its Analogs

This compound is a naturally occurring cardiac glycoside that has demonstrated significant anticancer properties.[1][2][3] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to downstream effects that can induce cancer cell death.[1][4] Given its therapeutic potential, rigorous quality control is essential to characterize the purity of this compound samples and to identify any potential impurities that may affect its biological activity or toxicity.

For comparative purposes, this guide will also consider other cardiac glycosides with similar antitumor activities, such as Digoxin and Digitoxin, which are well-established drugs, and Periplocin, a structurally related compound.[1][5] The analytical principles and methodologies described for this compound are largely applicable to these and other related cardiac glycosides.

Key Analytical Techniques for Quality Control

The primary methods for the quality control and purity assessment of this compound and other cardiac glycosides are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.

Comparative Overview of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Use Quantification of purity and separation of impurities.[6][7]Identification and quantification of the active compound and impurities.[8][9]Absolute quantification of purity and structural confirmation.[10][11][12]
Principle Separation based on differential partitioning between a mobile and stationary phase.[6]Separation by HPLC followed by mass-to-charge ratio analysis for identification.[8][9]Measurement of the nuclear magnetic resonance of atomic nuclei in a magnetic field.[10][13]
Strengths - Robust and reproducible.- Excellent for routine purity checks.- Well-established methods available.[6][14]- High sensitivity and specificity.- Can identify unknown impurities through fragmentation patterns.- Suitable for complex mixtures.[8][9]- Primary analytical method for absolute purity determination.- Provides structural information.- Does not require a reference standard of the analyte for quantification.[10][15]
Limitations - May not be able to separate all co-eluting impurities.- Identification of unknown peaks requires further analysis.[14]- Matrix effects can influence quantification.- Instrumentation is more complex and expensive.[8]- Lower sensitivity compared to MS.- Requires a higher concentration of the sample.- Can be complex to interpret for mixtures.[12][13]
Typical Data Output Chromatogram with peak area and retention time.Chromatogram with mass spectra for each peak.NMR spectrum with chemical shifts and signal integrals.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reversed-phase HPLC method for determining the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point is a gradient from 30% to 70% acetonitrile over 30 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of acetonitrile and water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram. The retention time of the main peak in the sample should match that of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

This protocol describes a method for the identification and quantification of this compound and potential impurities using LC-MS/MS.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC protocol, but at a lower concentration suitable for MS detection (e.g., 10 µg/mL).

  • LC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient elution with mobile phases A and B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan for initial analysis and product ion scan (MS/MS) for structural elucidation of impurities.

    • Collision Energy: Optimize for fragmentation of this compound and potential impurities.

  • Data Analysis: Identify this compound based on its retention time and mass-to-charge ratio (m/z). Analyze the mass spectra of other peaks to identify potential impurities. Compare fragmentation patterns with known compounds or databases for tentative identification.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This protocol provides a general workflow for determining the absolute purity of a this compound sample using qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure quantitative conditions are met, including a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Select a well-resolved signal from this compound and a signal from the internal standard for integration.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualization of Workflows and Pathways

To further clarify the experimental and logical processes involved in the quality control of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Purity Assessment Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject LCMS LC-MS/MS Analysis Dissolution->LCMS Inject qNMR qNMR Analysis Dissolution->qNMR Prepare NMR Sample Purity Purity Calculation (%) HPLC->Purity ImpurityID Impurity Identification LCMS->ImpurityID qNMR->Purity Structure Structural Confirmation qNMR->Structure

Caption: Experimental workflow for the quality control of this compound.

signaling_pathway CG Cardiac Glycosides (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Apoptosis Apoptosis Ca_in->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Simplified signaling pathway of cardiac glycosides in cancer cells.

Conclusion

The quality control and purity assessment of this compound are critical for advancing its research and potential therapeutic applications. A combination of HPLC for routine purity checks, LC-MS/MS for in-depth impurity profiling, and qNMR for absolute purity determination provides a robust and comprehensive approach. By implementing the detailed protocols and understanding the comparative advantages of each technique, researchers can ensure the quality and consistency of their this compound samples, leading to more reliable and impactful scientific outcomes.

References

Reproducibility of In Vitro Assays for Periplocoside M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro assays utilized to assess the biological activity of Periplocoside M, a cardiac glycoside with demonstrated anti-cancer and immunosuppressive properties. The focus is on the reproducibility of these assays, supported by available experimental data and detailed methodologies to aid in experimental design and data interpretation.

Data Presentation: Comparative Analysis of In Vitro Assays

The following table summarizes the key in vitro assays employed in this compound research, highlighting their purpose, typical readouts, and general reproducibility. While specific reproducibility data for this compound is limited in publicly available literature, the provided coefficients of variation (CV) represent typical ranges observed for these assays with natural compounds.

Assay TypePurposeKey ReadoutTypical Intra-Assay CV (%)Typical Inter-Assay CV (%)
MTS/MTT Assay Assessment of cell viability and cytotoxicityAbsorbance (colorimetric change proportional to metabolic activity)< 10%< 15%
Flow Cytometry (Annexin V/PI Staining) Quantification of apoptosis and necrosisPercentage of apoptotic and necrotic cells5-15%10-20%
TUNEL Assay Detection of DNA fragmentation in late-stage apoptosisFluorescence or colorimetric signal in apoptotic cells10-20%15-25%
Western Blot Analysis of protein expression and signaling pathway activationBand intensity corresponding to target protein levels15-25%20-30%
Dual-Luciferase Reporter Assay Measurement of promoter activity and transcription factor regulationLuminescence ratio of reporter and control luciferases< 15%< 20%
Chromatin Immunoprecipitation (ChIP) Assay Identification of protein-DNA interactionsEnrichment of specific DNA sequencesVariable, highly dependent on antibody and targetVariable, highly dependent on antibody and target

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

MTS Assay for Cell Viability

This protocol is adapted from standard procedures for assessing the effect of this compound on cancer cell proliferation.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol outlines the steps to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

  • Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Periplocoside_M_AMPK_mTOR_Pathway Periplocoside_M This compound AMPK AMPK Periplocoside_M->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes p70S6K p70S6K mTOR->p70S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits p70S6K->Apoptosis Inhibits

Caption: this compound induces apoptosis via the AMPK/mTOR signaling pathway.

Periplocoside_M_MAPK_Pathway Periplocoside_M This compound ERK ERK Periplocoside_M->ERK Activates JNK JNK Periplocoside_M->JNK Activates p38 p38 Periplocoside_M->p38 Activates Apoptosis Apoptosis ERK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest JNK->Apoptosis p38->Apoptosis

Caption: this compound modulates the MAPK signaling pathway to induce apoptosis.

In_Vitro_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Seeding Cell Seeding Treatment This compound Treatment Cell_Seeding->Treatment Viability MTS/MTT Assay Treatment->Viability Apoptosis Flow Cytometry Treatment->Apoptosis Signaling Western Blot Treatment->Signaling Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis

Caption: A generalized workflow for the in vitro evaluation of this compound.

Comparative analysis of the signaling pathways affected by different periplocosides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the diverse molecular mechanisms of a promising class of natural compounds.

For Immediate Release

Researchers, scientists, and drug development professionals are invited to explore a comprehensive comparative analysis of the signaling pathways affected by different periplocosides. This guide synthesizes experimental data to provide a clear overview of the mechanisms of action for these natural pregnane glycosides, highlighting their potential as therapeutic agents.

Periplocosides, a class of cardiac glycosides primarily isolated from the root bark of Periploca sepium, have garnered significant interest for their diverse biological activities, including anticancer, immunomodulatory, and insecticidal effects. Understanding their distinct impacts on cellular signaling is crucial for harnessing their therapeutic potential. This report details the signaling cascades modulated by periplocin, periplocoside E, and periplogenin, and touches upon the known activities of other members of this family.

Comparative Overview of Periplocoside Activity

The following table summarizes the known signaling pathways affected by various periplocosides, the observed biological effects, and the cell types in which these effects were observed.

PeriplocosideSignaling Pathway(s) AffectedBiological EffectCell Type(s)
Periplocin AMPK/mTOR [1][2]Induces apoptosis and autophagy[3]Pancreatic cancer cells (PANC-1, CFPAC-1)[1][2]
ERK1/2-EGR1 [2]Upregulates death receptors (DR4/DR5), inducing apoptosisGastric cancer cells
NF-κB [4]Inhibits inflammation and induces apoptosis[4]Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs)[4]
Unfolded Protein Response (UPR) [5]Suppresses all three branches (IRE1, PERK, ATF6)Human embryonic kidney 293 (HEK293) cells, Multiple myeloma (MM) cells[5]
Periplocoside E ERK, JNK (MAPK pathways) [6]Inhibits T-cell activation and proliferation[6]T-cells, Splenocytes[6]
Periplogenin ROS-ER Stress (BIP-eIF2α-CHOP, IRE1α-ASK1-JNK) [7]Triggers apoptosisColon cancer cells[7]
Periplocoside A Not fully elucidated; inhibits NKT-derived cytokine productionPrevents concanavalin A-induced hepatitisIn vivo (mice)
Periplocoside NW Affects midgut epithelial cell membrane[8][9]Insecticidal (stomach toxicity)[8][9]Mythimna separata (oriental armyworm) larvae[8][9]
Periplocoside T, D, F Tryptase activation (Periplocoside T)[10]Insecticidal[10]Mythimna separata, Plutella xylostella (diamondback moth) larvae[10]

In-Depth Analysis of Key Periplocosides

Periplocin: A Multi-Targeted Apoptosis Inducer

Periplocin has demonstrated significant anticancer activity across various cancer cell lines by modulating several key signaling pathways.

  • AMPK/mTOR Pathway: In pancreatic cancer cells, periplocin activates the AMP-activated protein kinase (AMPK) pathway while inhibiting the mammalian target of rapamycin (mTOR) pathway.[1][2] This dual action leads to the induction of both apoptosis and autophagy, ultimately inhibiting cancer cell proliferation.[3]

  • ERK1/2-EGR1 Pathway: In gastric cancer, periplocin activates the extracellular signal-regulated kinase 1/2 (ERK1/2) and Early Growth Response 1 (EGR1) pathway.[2] This leads to the upregulation of death receptors DR4 and DR5 on the cell surface, sensitizing the cancer cells to apoptosis.[2]

  • NF-κB Pathway: In the context of inflammation, such as in rheumatoid arthritis, periplocin inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This inhibition reduces the expression of pro-inflammatory cytokines and promotes the apoptosis of fibroblast-like synoviocytes.[4]

  • Unfolded Protein Response (UPR): Periplocin has been shown to suppress all three branches of the UPR (IRE1, PERK, and ATF6), a cellular stress response pathway that is often hijacked by cancer cells to promote their survival.[5] This suggests a broad mechanism for inducing cell stress and death in malignant cells.[5]

Periplocoside E: An Immunomodulator Targeting T-Cell Activation

Periplocoside E exhibits potent immunosuppressive effects by directly inhibiting T-cell activation.[6]

  • MAPK Pathway Inhibition: Specifically, periplocoside E inhibits the activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key components of the mitogen-activated protein kinase (MAPK) signaling cascade that are crucial for T-cell proliferation and cytokine production.[6] Notably, it does not affect the p38 MAPK pathway, indicating a specific mechanism of action.[6]

Periplogenin: Triggering Apoptosis through ER Stress

Periplogenin, the aglycone core of several periplocosides, induces apoptosis in colon cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[7]

  • ROS-Mediated ER Stress: Periplogenin's pro-apoptotic activity is mediated by the generation of reactive oxygen species (ROS), which in turn activates two distinct branches of the ER stress response: the BIP-eIF2α-CHOP and the IRE1α-ASK1-JNK signaling routes.[7]

Cytotoxicity of Periplocosides

The following table presents a summary of the half-maximal inhibitory concentration (IC50) values for periplocin in different cancer cell lines, demonstrating its potent cytotoxic effects. Data for other periplocosides remains limited.

PeriplocosideCell LineIC50 Value
Periplocin HuT 78 (Lymphoma)484.94 ± 24.67 ng/mL
Jurkat (Lymphoma)541.68 ± 58.47 ng/mL

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by periplocin and periplocoside E.

periplocin_pathways cluster_ampk_mtor AMPK/mTOR Pathway cluster_erk_egr1 ERK1/2-EGR1 Pathway cluster_nfkb NF-κB Pathway Periplocin1 Periplocin AMPK AMPK Periplocin1->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis_Autophagy Apoptosis & Autophagy mTOR->Apoptosis_Autophagy Inhibits Periplocin2 Periplocin ERK1_2 ERK1/2 Periplocin2->ERK1_2 Activates EGR1 EGR1 ERK1_2->EGR1 DR4_5 Death Receptors (DR4/DR5) EGR1->DR4_5 Upregulates Apoptosis2 Apoptosis DR4_5->Apoptosis2 Periplocin3 Periplocin NFkB NF-κB Periplocin3->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis3 Apoptosis NFkB->Apoptosis3 Inhibits

Figure 1: Signaling pathways modulated by Periplocin.

periplocosideE_pathway TCR_activation T-Cell Receptor Activation ERK ERK TCR_activation->ERK JNK JNK TCR_activation->JNK p38 p38 TCR_activation->p38 PeriplocosideE Periplocoside E PeriplocosideE->ERK Inhibits PeriplocosideE->JNK Inhibits T_cell_proliferation T-Cell Proliferation & Cytokine Production ERK->T_cell_proliferation JNK->T_cell_proliferation p38->T_cell_proliferation cell_viability_workflow A Seed cells in 96-well plate B Treat with periplocosides A->B C Incubate B->C D Add MTT/MTS reagent C->D E Incubate D->E F Measure absorbance E->F G Calculate IC50 F->G

References

A Comparative Guide to Validating Biomarkers for Periplocoside M Treatment Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for identifying and validating potential biomarkers to predict and monitor the response to Periplocoside M, a cardiac glycoside with emerging anticancer properties. Given the limited direct research on this compound-specific biomarkers, this document outlines a proposed strategy based on the known mechanisms of action of related cardiac glycosides, such as periplocin and periplocymarin. We compare these potential biomarkers with established markers for standard-of-care treatments in relevant cancer types, offering a roadmap for preclinical and clinical validation studies.

Proposed Biomarkers for this compound Treatment Response

This compound and related cardiac glycosides are believed to exert their anticancer effects by inducing cell cycle arrest and apoptosis through modulation of key signaling pathways. Based on this, we can propose a set of candidate biomarkers to evaluate treatment response.

Table 1: Proposed Biomarkers for this compound Compared to Standard-of-Care in Relevant Cancers

Cancer Type This compound: Proposed Biomarkers (Mechanism-Based) Alternative/Standard-of-Care Treatment Established Biomarkers for Alternative Treatment
Colorectal Cancer - Pharmacodynamic: Decreased p-Akt, p-mTOR, Cyclin D1; Increased cleaved Caspase-3, p21- FOLFOX/FOLFIRI +/- Bevacizumab or Cetuximab/Panitumumab - Predictive: KRAS/NRAS/BRAF mutations (for anti-EGFR therapy)[1], MSI-H/dMMR status (for immunotherapy)[2]
Hepatocellular Carcinoma - Pharmacodynamic: Decreased p-Akt, β-catenin, Survivin; Increased cleaved PARP, Caspase-9- Sorafenib, Lenvatinib, Atezolizumab + Bevacizumab - Pharmacodynamic: Decreased AFP levels. No broadly validated predictive biomarkers for TKIs. PD-L1 expression for immunotherapy.
Lymphoma - Pharmacodynamic: Decreased Cyclin B1, CDK1; Increased p53, Bax/Bcl-2 ratio- Chemotherapy (e.g., CHOP), Rituximab, CAR-T cell therapy - Predictive: CD20 expression (for Rituximab), CD19 expression (for CAR-T)[3]

Experimental Protocols for Biomarker Validation

The validation of the proposed biomarkers is crucial to establish their clinical utility. Standardized and reproducible methods are essential.

2.1. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • Objective: To quantify the mRNA expression levels of target genes (e.g., CCND1, BCL2, BAX, CDKN1A (p21)) in tumor tissue or circulating tumor cells before and after this compound treatment.

  • Protocol:

    • RNA Extraction: Isolate total RNA from patient samples (e.g., tumor biopsies, liquid biopsies) using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

    • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.

    • qPCR: Perform qPCR using a validated gene-specific primer and probe set (e.g., TaqMan Gene Expression Assays, Thermo Fisher Scientific) on a real-time PCR system. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant change in the expression of the target gene post-treatment would indicate a response.

2.2. Western Blot for Protein Expression and Phosphorylation Analysis

  • Objective: To detect and quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., Akt, mTOR, p53) in tumor lysates.

  • Protocol:

    • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate 20-40 µg of protein on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-cleaved Caspase-3) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.

2.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Biomarkers

  • Objective: To measure the concentration of secreted proteins or cytokines (e.g., VEGF) in patient serum or plasma.

  • Protocol:

    • Plate Coating: Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.

    • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add patient samples and a series of known standards to the wells and incubate for 2 hours at room temperature.

    • Detection: Wash the plate and add a biotinylated detection antibody, followed by incubation for 1-2 hours. After another wash, add streptavidin-HRP and incubate for 20 minutes.

    • Signal Development: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

    • Data Acquisition: Measure the absorbance at 450 nm using a plate reader. Calculate the concentration of the target protein in the samples by interpolating from the standard curve.

Visualizing Mechanisms and Workflows

3.1. Signaling Pathway of this compound

Periplocoside_M_Pathway Periplocoside_M This compound NaK_ATPase Na+/K+ ATPase Periplocoside_M->NaK_ATPase Inhibits p_Akt p-Akt Periplocoside_M->p_Akt Inhibits p53 p53 Periplocoside_M->p53 Activates PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR p_Akt->mTOR Bcl2 Bcl-2 p_Akt->Bcl2 Inhibits p_mTOR p-mTOR CellCycleArrest G1/S Arrest Bax Bax p53->Bax p21 p21 p53->p21 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CyclinD1_CDK46 Cyclin D1/CDK4/6 p21->CyclinD1_CDK46 Inhibits CyclinD1_CDK46->CellCycleArrest Promotes G1/S Progression Biomarker_Validation_Workflow Patient_Cohort Patient Cohort (e.g., Colorectal Cancer) Sample_Collection Sample Collection (Pre- and Post-Treatment) Tumor Biopsy, Blood Patient_Cohort->Sample_Collection Sample_Processing Sample Processing (RNA/Protein/Plasma Isolation) Sample_Collection->Sample_Processing qPCR qPCR (mRNA Expression) Sample_Processing->qPCR Western_Blot Western Blot (Protein Expression/ Phosphorylation) Sample_Processing->Western_Blot ELISA ELISA (Soluble Proteins) Sample_Processing->ELISA Data_Analysis Data Analysis (Correlation with Clinical Outcome) qPCR->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Biomarker_Validation Validated Biomarker Data_Analysis->Biomarker_Validation

References

Safety Operating Guide

Navigating the Safe Disposal of Periplocoside M in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Periplocoside M, a glycoside, requires careful consideration for its disposal to mitigate potential hazards to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Core Principles of Chemical Waste Management

The foundation of safe disposal for any laboratory chemical, including this compound, rests on a hierarchy of waste management principles: pollution prevention, source reduction, reuse, recycling, and finally, proper disposal.[1] Before beginning any procedure, a comprehensive disposal plan for all generated waste, both hazardous and non-hazardous, must be in place.[1]

Pre-Disposal Safety and Handling

Before disposal, proper handling and storage of this compound are crucial. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific information on hazards, handling, and personal protective equipment (PPE). While a specific SDS for this compound was not found in the immediate search, general safety precautions for hazardous chemicals should be followed.

Personal Protective Equipment (PPE) Recommendations:

PPE ItemSpecificationPurpose
Gloves Chemically resistant (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a respirator may be required.To prevent inhalation of dust or aerosols.

This table provides general guidance. Always refer to the specific SDS for this compound for definitive PPE requirements.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with institutional and local regulations.[2][3][4]

  • Hazard Identification:

    • Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards (e.g., toxicity, reactivity, flammability).

    • Given that many glycosides, particularly cardiac glycosides, are toxic, treat this compound as hazardous waste unless confirmed otherwise.[5][6][7]

  • Waste Segregation:

    • Solid Waste: Collect chemically contaminated solid waste, such as gloves, weighing paper, and contaminated labware, in a designated, clearly labeled hazardous waste container.[4][8] Do not mix with non-hazardous trash.[2]

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof hazardous waste container.[4][8]

      • Do not mix incompatible chemicals.[1][8] For instance, separate halogenated and non-halogenated solvents.[1][4]

      • Keep aqueous and solvent-based waste streams separate.[4]

    • Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be disposed of in a designated, puncture-resistant sharps container.[3][4]

  • Container Management:

    • Use containers that are chemically compatible with this compound.[2][8]

    • Ensure containers are in good condition, with secure, leak-proof closures.[2]

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name ("this compound"). Include the date of accumulation.[4]

    • If reusing a container, ensure it is triple-rinsed, and the original label is completely defaced or removed.[1][4] The rinsate from acutely hazardous waste containers must be collected and treated as hazardous waste.[1]

  • Storage:

    • Store waste containers at or near the point of generation in a designated, well-ventilated satellite accumulation area.[2]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[1][9]

    • Do not store waste for longer than permitted by regulations (e.g., six months for academic labs under EPA Subpart K).[2]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]

    • Never dispose of this compound down the drain or in the regular trash.[2][3]

Experimental Workflow for Disposal

Periplocoside_M_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Begin Experiment with This compound gen_solid Generate Solid Waste (e.g., contaminated gloves, paper) start->gen_solid During Experiment gen_liquid Generate Liquid Waste (e.g., solutions) start->gen_liquid During Experiment gen_sharps Generate Sharps Waste (e.g., needles, contaminated glass) start->gen_sharps During Experiment collect_solid Collect in Labeled Solid Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container gen_sharps->collect_sharps store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste At Point of Generation collect_liquid->store_waste At Point of Generation collect_sharps->store_waste At Point of Generation ehs_pickup Arrange for EHS/ Licensed Vendor Pickup store_waste->ehs_pickup When Container is Full or Storage Time Limit Reached final_disposal Proper Disposal via Incineration or other Approved Method ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

Key Regulatory Considerations

The disposal of chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2] Key requirements include:

  • Prohibition of sewer and regular trash disposal. [2]

  • Mandatory documentation of waste generation. [2]

  • Proper training for all personnel handling hazardous waste. [2]

Institutions must have contingency plans for spills and emergencies.[2]

By adhering to these procedures and maintaining a proactive approach to safety, researchers can ensure the responsible management of this compound waste, fostering a secure and compliant laboratory environment.

References

Essential Safety and Handling of Periplocoside M: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Periplocoside M is readily available. The following recommendations are based on the safety data for the closely related and toxic compound, Periplocin, and general guidelines for handling hazardous chemicals.[1][2] It is imperative to conduct a thorough risk assessment for your specific laboratory procedures.

This compound, a pregnane glycoside, requires careful handling due to the potential for significant toxicity, inferred from data on the related compound Periplocin.[1][2] Periplocin is classified as fatal if swallowed and may cause organ damage through prolonged or repeated exposure.[1] Therefore, a comprehensive safety plan, including the correct use of personal protective equipment (PPE), is essential for all personnel.

Hazard Summary for Related Compound Periplocin

The following table summarizes the known hazards of Periplocin, which should be considered as potential hazards for this compound until specific data becomes available.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 1, 2H300: Fatal if swallowed[1]
Specific Target Organ Toxicity, Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[2]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

1. Hand Protection:

  • Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[3] The outer glove should be changed immediately upon contamination. The inner glove provides protection while changing the outer glove. Always inspect gloves for tears or punctures before use.

2. Body Protection:

  • Lab Coat/Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.[3] The gown should be resistant to chemical permeation. Reusable lab coats are not recommended.

3. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and aerosols.[2]

  • Face Shield: A full-face shield should be worn in addition to safety goggles, especially when there is a significant risk of splashes, such as during solution preparation or transfer of large quantities.[3]

4. Respiratory Protection:

  • Respirator: A NIOSH-approved respirator is necessary when handling the powdered form of the compound or when there is a potential for aerosol generation.[2] The specific type of respirator (e.g., N95, or a powered air-purifying respirator - PAPR) should be determined by a formal risk assessment. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.[1][2]

Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area for handling this compound. This area should be clearly marked with hazard signs.

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

    • Cover the work surface with a disposable, absorbent, plastic-backed pad.[4]

  • Handling:

    • Always work within a certified chemical fume hood or other appropriate containment device.[1][5]

    • Avoid the formation of dust and aerosols.[1][2]

    • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

    • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, gown, inner gloves, and finally, respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Waste Containers: Use leak-proof, sealable containers for all hazardous waste.[6] Solid waste should be double-bagged in chemotherapy waste bags.

  • Disposal Method: Dispose of all this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations.[2][6] Do not dispose of this material down the drain or in the regular trash.

Visual Workflow for PPE Selection and Handling

The following diagram outlines the decision-making process for selecting and using appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling Phase cluster_doffing PPE Doffing Sequence start Start: Handling this compound risk_assessment Conduct Risk Assessment (Quantity, Physical Form, Procedure) start->risk_assessment gather_ppe Gather All Necessary PPE risk_assessment->gather_ppe don_gown 1. Don Disposable Gown gather_ppe->don_gown don_respirator 2. Don Respirator don_gown->don_respirator don_goggles 3. Don Safety Goggles don_respirator->don_goggles don_face_shield 4. Don Face Shield don_goggles->don_face_shield don_inner_gloves 5. Don Inner Nitrile Gloves don_face_shield->don_inner_gloves don_outer_gloves 6. Don Outer Nitrile Gloves don_inner_gloves->don_outer_gloves handling_procedure Perform Experimental Procedure in a Containment Device don_outer_gloves->handling_procedure doff_outer_gloves 1. Remove Outer Gloves handling_procedure->doff_outer_gloves doff_gown 2. Remove Gown doff_outer_gloves->doff_gown doff_face_shield 3. Remove Face Shield doff_gown->doff_face_shield doff_goggles 4. Remove Goggles doff_face_shield->doff_goggles doff_respirator 5. Remove Respirator doff_goggles->doff_respirator doff_inner_gloves 6. Remove Inner Gloves doff_respirator->doff_inner_gloves wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands end End wash_hands->end

Caption: PPE Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.